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Lysophosphotidylserine

Cat. No.: B10777018
M. Wt: 485.5 g/mol
InChI Key: RPZLJDFLPRHXGM-HSALFYBXSA-N
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Description

Contextualization within Lysophospholipid Signaling Networks

Lysophospholipids, including well-studied examples like lysophosphatidic acid (LPA) and sphingosine-1-phosphate (S1P), are potent, hormone-like signaling molecules that regulate numerous critical biological processes in mammals. plos.orgnih.gov LysoPS is now recognized as another vital member of this family. nih.govnih.gov These lipid mediators are typically produced locally in response to specific stimuli and act on target cells by binding to cognate G protein-coupled receptors (GPCRs). jst.go.jp

The production of LysoPS is thought to occur mainly through the deacylation of phosphatidylserine (B164497) (PS) by phospholipase enzymes. researchgate.netnih.gov Specifically, enzymes like ABHD16A and ABHD12 have been identified as playing key roles in the generation and degradation of LysoPS, respectively, thereby controlling its cellular concentrations and signaling pathways. nih.goviiserpune.ac.in

The signaling network of lysophospholipids is complex, with interactions and cross-talk between different LPLs and their receptors. For instance, some enzymes involved in the metabolism of other LPLs can also influence LysoPS levels. oup.com LysoPS exerts its effects by activating a specific set of GPCRs, which are predominantly expressed in immune cells. researchgate.netresearchgate.net

Overview of Established and Emerging Biological Significance in Mammalian Systems

The biological importance of LysoPS in mammalian systems is increasingly recognized, with research highlighting its involvement in a wide range of cellular and systemic functions. acs.org

Established Roles:

Immune Modulation: LysoPS is a potent regulator of immune responses. nih.govresearchgate.net It is known to stimulate the degranulation of mast cells, a key event in allergic and inflammatory reactions. nih.govwikipedia.org It also modulates T-cell function, for example, by suppressing the production of Interleukin-2 (IL-2) in CD4+ T cells. wikipedia.orgrupress.org

Neurological Processes: LysoPS plays a significant role in the central nervous system. nih.gov The enzyme ABHD12, a major LysoPS lipase (B570770) in the brain, is crucial for regulating LysoPS levels, and mutations in the ABHD12 gene are linked to the neurological disorder PHARC (polyneuropathy, hearing loss, ataxia, retinitis pigmentosa, and cataract). nih.goviiserpune.ac.inuniprot.org

Emerging Significance:

Cell Migration and Differentiation: Studies have shown that LysoPS is important for cell migration and can potentiate nerve growth factor-induced differentiation. plos.org

Phagocytosis of Apoptotic Cells: LysoPS has been reported to promote the phagocytic clearance of apoptotic cells, a vital process for tissue homeostasis. plos.org

Cancer: The LysoPS signaling axis has been implicated in cancer progression. For example, the LysoPS/GPR174 axis has been shown to promote the invasion and metastasis of esophageal squamous cell carcinoma. researchgate.net Conversely, signaling through another receptor, LPS1 (GPR34), on macrophages has been found to enhance anti-tumor immunity. faseb.org

Metabolic Regulation: There is evidence to suggest that LysoPS can enhance glucose transport, thereby lowering blood glucose levels without affecting insulin (B600854) secretion. wikipedia.org

Inflammatory Diseases: Elevated levels of LysoPS have been observed in the feces of patients with Crohn's disease, where it is thought to elicit a pathological Th1 immune response. rupress.org It has also been studied in the context of atherosclerosis, where it appears to have bilateral effects on macrophages. jst.go.jp

The table below summarizes the key receptors for Lysophosphatidylserine (B10771985) and their primary functions.

ReceptorAlso Known AsPrimary Function(s)Key Tissues/Cells of Expression
GPR34 LPS1Immune modulation, neurological processes, mast cell degranulation, anti-tumor immunity. plos.orgfaseb.orgMicroglia, mast cells, lymphocytes, macrophages. plos.org
P2Y10 LPS2T-cell migration, eosinophil degranulation, pathological Th1 response in Crohn's disease. researchgate.netrupress.orgCD4+ T cells, eosinophils. researchgate.netdntb.gov.ua
GPR174 LPS3Negative regulation of regulatory T-cell function, suppression of CD4+ T-cell proliferation, promotion of cancer cell invasion. plos.orgresearchgate.netrupress.orgLymph nodes, thymus, regulatory T cells. plos.orgrupress.org

The ongoing research into LysoPS continues to uncover its multifaceted roles in health and disease, highlighting its potential as a therapeutic target for a variety of conditions. acs.orgresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H44NO9P B10777018 Lysophosphotidylserine

Properties

Molecular Formula

C21H44NO9P

Molecular Weight

485.5 g/mol

IUPAC Name

(2S)-2-amino-3-[hydroxy-[(2R)-2-hydroxy-3-[(1R)-1-hydroxypentadecoxy]propoxy]phosphoryl]oxypropanoic acid

InChI

InChI=1S/C21H44NO9P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-20(24)29-15-18(23)16-30-32(27,28)31-17-19(22)21(25)26/h18-20,23-24H,2-17,22H2,1H3,(H,25,26)(H,27,28)/t18-,19+,20-/m1/s1

InChI Key

RPZLJDFLPRHXGM-HSALFYBXSA-N

Isomeric SMILES

CCCCCCCCCCCCCC[C@H](O)OC[C@H](COP(=O)(O)OC[C@@H](C(=O)O)N)O

Canonical SMILES

CCCCCCCCCCCCCCC(O)OCC(COP(=O)(O)OCC(C(=O)O)N)O

Origin of Product

United States

Molecular Biosynthesis and Catabolism of Lysophosphatidylserine

Enzymatic Pathways of Lysophosphatidylserine (B10771985) Generation

The generation of lysophosphatidylserine is primarily accomplished through the hydrolysis of phosphatidylserine (B164497) (PS), a reaction catalyzed by specific phospholipases.

Phosphatidylserine-Specific Phospholipase A1 (PS-PLA1) Activity in Lysophosphatidylserine Production

Phosphatidylserine-specific phospholipase A1 (PS-PLA1) is a key enzyme responsible for the production of 2-acyl-lysophosphatidylserine (lyso-PS). nih.goviiarjournals.orgiiarjournals.org This secreted enzyme hydrolyzes the sn-1 fatty acid from phosphatidylserine. nih.govjst.go.jp Structurally, PS-PLA1 belongs to the lipase (B570770) family and is distinguished by its extremely short lids and deleted beta9 loops. nih.gov

Under normal physiological conditions, the substrate for PS-PLA1, phosphatidylserine, is predominantly located in the inner leaflet of the cell membrane, limiting the enzyme's access to it. nih.gov However, during cellular events such as apoptosis or platelet activation, PS becomes exposed on the outer surface of the cell. nih.gov This exposure allows PS-PLA1 to efficiently hydrolyze PS, leading to the production of lyso-PS. nih.gov This generated lyso-PS can then act as a lipid mediator, influencing the function of various cells, including mast cells, T cells, and neural cells. nih.goviiarjournals.org The involvement of PS-PLA1 in producing lyso-PS highlights the role of phospholipase A1 enzymes in generating lysophospholipid mediators. nih.govresearchgate.net

EnzymeSubstrateProductCellular Location of Activity
PS-PLA1 Phosphatidylserine (PS)2-acyl-lysophosphatidylserine (lyso-PS)Extracellular (acts on exposed PS)

Role of Other Phospholipase A-Type Enzymes in Lysophosphatidylserine Formation

While PS-PLA1 is a significant contributor, other phospholipase A (PLA) type enzymes also play a role in the formation of lysophosphatidylserine. The broader family of phospholipase A2 (PLA2) enzymes are known to hydrolyze the sn-2 position of phospholipids (B1166683), which can also lead to the generation of lysophospholipids. mdpi.comwikipedia.org Specifically, the release of lysophospholipids like lysophosphatidylserine from membrane phospholipids is a key step in various biological pathways. researchgate.netnih.gov For instance, in activated rat platelets, group IIA secretory phospholipase A2 (sPLA2-IIA) acts alongside PS-PLA1 to release lysophospholipids, including lysophosphatidylserine. uniprot.org These released lysophospholipids can then be further metabolized or act as signaling molecules themselves. The concerted action of different PLA enzymes underscores the complexity and multi-faceted nature of lysophospholipid generation.

Contribution of ABHD16a to Lysophosphatidylserine Biosynthesis and Homeostasis

Alpha/beta-hydrolase domain-containing protein 16A (ABHD16A), also known as HLA-B associated transcript 5 (BAT5), has been identified as a principal phosphatidylserine (PS) lipase in mammalian cells and tissues. nih.gov This integral membrane serine hydrolase is a major enzyme for lyso-PS biosynthesis in the brain. nih.govcyagen.com ABHD16A hydrolyzes PS to generate lyso-PS, and it does not show activity towards diacylglycerol, triacylglycerol, or lysophosphatidylserine itself. uniprot.org

The significance of ABHD16A in lyso-PS metabolism is highlighted by the fact that its genetic or pharmacological disruption leads to a reduction in lyso-PS levels. nih.gov In mouse models, knockout of the Abhd16a gene results in decreased concentrations of lyso-PS in the brain, confirming its crucial role in biosynthesis. cyagen.com The expression level of ABHD16A appears to govern the varying concentrations of lyso-PS in different regions of the brain. nih.govacs.org For example, the high expression of ABHD16A in the cerebellum correlates with this brain region having the highest concentration of lyso-PS. nih.govacs.org The interplay between ABHD16A and the lyso-PS degrading enzyme ABHD12 is critical for regulating cellular lyso-PS levels. nih.govnih.gov

EnzymeFunctionImpact of DisruptionLocation of High Expression
ABHD16A Major phosphatidylserine (PS) lipase, generating lysophosphatidylserine (lyso-PS).Reduced cellular and tissue levels of lyso-PS.Brain, particularly the cerebellum. nih.govacs.org

Enzymatic Pathways of Lysophosphatidylserine Degradation

The degradation of lysophosphatidylserine is essential for terminating its signaling functions and maintaining cellular homeostasis. This process is primarily carried out by specific lipases and acyltransferases.

Alpha/Beta-Hydrolase Domain Containing 12 (ABHD12) as a Principal Lysophosphatidylserine Lipase

Alpha/beta-hydrolase domain-containing 12 (ABHD12) is a crucial enzyme identified as a principal lysophosphatidylserine (LPS) lipase in the mammalian brain. pnas.orgnih.govbohrium.com This membrane-bound serine hydrolase plays a key role in terminating lyso-PS signaling by hydrolyzing it. nih.govuniprot.org ABHD12 exhibits robust lipase activity towards lyso-PS, including both saturated and unsaturated acyl chain variants. pnas.org

The critical role of ABHD12 in lyso-PS metabolism is underscored by the consequences of its dysfunction. Mutations in the ABHD12 gene that lead to a loss of its enzymatic activity are the cause of the human neurodegenerative disorder PHARC (polyneuropathy, hearing loss, ataxia, retinosis pigmentosa, and cataract). pnas.orguniprot.org In mouse models, the absence of ABHD12 results in a massive accumulation of lyso-PS lipids in the brain. acs.orgnih.gov This accumulation of proinflammatory lipids is thought to contribute to the neuroinflammation and behavioral abnormalities seen in PHARC. nih.gov Besides its primary role as a lyso-PS lipase, ABHD12 can also hydrolyze monoacylglycerols (MAGs) and oxidized phosphatidylserine. uniprot.orgacs.org

EnzymePrimary FunctionConsequence of DeficiencyOther Substrates
ABHD12 Major lysophosphatidylserine (LPS) lipase in the brain. pnas.orgnih.govAccumulation of lyso-PS, leading to the neurodegenerative disorder PHARC. pnas.orguniprot.orgMonoacylglycerols (MAGs), oxidized phosphatidylserine. uniprot.orgacs.org

Lysophospholipid Acyltransferases (LPCATs) in Lysophosphatidylserine Reacylation

Lysophospholipid acyltransferases (LPCATs) are a family of enzymes that catalyze the reacylation of lysophospholipids, a key step in the phospholipid remodeling pathway known as the Lands cycle. uniprot.orgpnas.org This process is crucial for maintaining membrane asymmetry and diversity. pnas.org Several LPCAT enzymes have been shown to utilize lysophosphatidylserine (LPS) as a substrate, converting it back into phosphatidylserine (PS).

For example, lysophosphatidylcholine (B164491) acyltransferase 3 (LPCAT3), a member of the MBOAT family of enzymes, exhibits lysophosphatidylserine acyltransferase (LPSAT) activity, along with activity towards lysophosphatidylcholine (LPC) and lysophosphatidylethanolamine (LPE). uniprot.orgmdpi.com It shows a preference for polyunsaturated fatty acyl-CoAs as acyl donors. uniprot.org Similarly, other identified enzymes like mLPCAT3 and mLPEAT1 also demonstrate LPSAT activity. pnas.org In plants, LPCAT1 has been shown to catalyze the acylation of LPS to form PS. uniprot.org The reacylation of lyso-PS by LPCATs represents an important pathway for its removal and the simultaneous regeneration of phosphatidylserine, thereby contributing to the dynamic regulation of cellular lipid composition. e-century.us

Enzyme FamilyFunctionSpecific Examples with LPSAT Activity
LPCATs Reacylation of lysophospholipids to phospholipids.LPCAT3, mLPCAT3, mLPEAT1, plant LPCAT1. uniprot.orgpnas.orgmdpi.comuniprot.org
LPCAT1-Mediated Conversion of Lysophosphatidylserine to Phosphatidylserine

Lysophosphatidylcholine acyltransferase 1 (LPCAT1) is an enzyme involved in the Lands cycle, a crucial pathway for remodeling the fatty acyl chains of phospholipids. researchgate.net While primarily known for its activity with lysophosphatidylcholine (lysoPC), LPCAT1 also participates in the metabolism of other lysophospholipids. mdpi.com In the context of lysophosphatidylserine, LPCAT1 can catalyze the transfer of a fatty acyl group from an acyl-CoA donor to the sn-2 position of LysoPS, thereby converting it back to phosphatidylserine (PS). uniprot.org This acylation reaction is a key step in terminating LysoPS signaling and restoring the phospholipid composition of cellular membranes.

LPCAT1 exhibits a preference for certain fatty acyl-CoAs, particularly oleoyl-CoA. mdpi.com This specificity suggests that LPCAT1's role in PS remodeling may contribute to the enrichment of specific fatty acid species within PS molecules, influencing membrane properties and downstream cellular processes. researchgate.netmdpi.com The expression of LPCAT1 is found in various tissues, with the highest levels typically observed in the lung and spleen. mdpi.com Dysregulation of LPCAT1 has been implicated in various cancers, where it can influence tumor progression by altering lipid metabolism, including the balance of phospholipids and their lysophospholipid precursors. researchgate.netresearchgate.net

LPCAT3-Mediated Conversion of Lysophosphatidylserine to Phosphatidylserine

Lysophosphatidylcholine acyltransferase 3 (LPCAT3), also known as membrane-bound O-acyltransferase 5 (MBOAT5), is a key enzyme in the reacylation of lysophospholipids. nih.govacs.org It displays broad substrate activity, converting not only lysoPC to phosphatidylcholine (PC) and lysophosphatidylethanolamine (LPE) to phosphatidylethanolamine (B1630911) (PE), but also lysophosphatidylserine (LysoPS) to phosphatidylserine (PS). uniprot.orguniprot.orggenecards.org This activity is a critical part of the Lands cycle, which remodels phospholipid acyl chains. uniprot.org

LPCAT3 shows a distinct preference for polyunsaturated fatty acyl-CoAs, such as arachidonoyl-CoA (C20:4) and linoleoyl-CoA (C18:2), as acyl donors. uniprot.orgjcancer.organtibody-creativebiolabs.com This specificity makes LPCAT3 a crucial player in incorporating these important fatty acids into cellular membranes. mdpi.com The interplay between LPCAT3 and the LysoPS-degrading enzyme ABHD12 is significant. In conditions where ABHD12 is deficient, leading to an accumulation of LysoPS, LPCAT3 activity can lead to a corresponding increase in C20:4-containing PS species. nih.govacs.org This demonstrates a coordinated regulation of LysoPS and polyunsaturated PS content in tissues like the central nervous system (CNS). nih.govjcancer.org Upregulation of LPCAT3 mRNA has been observed during adipocyte differentiation, which correlates with an increase in arachidonic acid-containing PC, PE, and PS. mdpi.com

Enzymatic Activity of LPCAT Family Members
EnzymePrimary Lysophospholipid SubstratesPreferred Acyl-CoA DonorsKey FunctionPrimary Tissue Expression
LPCAT1LysoPC, LysoPG, LysoPS mdpi.comuniprot.orgOleoyl-CoA mdpi.comPhospholipid remodeling, ferroptosis protection researchgate.netmdpi.comLung, Spleen mdpi.com
LPCAT3LysoPC, LysoPE, LysoPS uniprot.orggenecards.orgArachidonoyl-CoA, Linoleoyl-CoA uniprot.orgjcancer.orgIncorporation of polyunsaturated fatty acids into phospholipids nih.govmdpi.comLiver, Intestine uniprot.orguniprot.org

Dynamic Regulation of Lysophosphatidylserine Cellular and Tissue Concentrations

The concentration of LysoPS in cells and tissues is maintained at a low level under normal physiological conditions and is dynamically regulated by a balance between its synthesis and degradation. acs.orgjst.go.jp This tight control is crucial, as even small changes in LysoPS levels can trigger potent biological responses. rupress.org

The primary pathway for LysoPS generation is the hydrolysis of phosphatidylserine (PS) by specific phospholipases. rupress.org The enzyme ABHD16A has been identified as a major PS lipase that generates LysoPS. nih.gov Conversely, the primary enzyme responsible for degrading LysoPS is the α/β-hydrolase domain-containing protein 12 (ABHD12), which functions as a LysoPS lipase. nih.gov The interplay between ABHD16A and ABHD12 creates a dynamic axis that regulates the available pool of LysoPS for signaling. nih.gov Disruption of ABHD12 leads to the accumulation of LysoPS in the central nervous system, which is linked to the neurodegenerative disease PHARC (polyneuropathy, hearing loss, ataxia, retinitis pigmentosa, and cataracts). nih.gov

In addition to degradation by ABHD12, LysoPS levels are controlled by its reacylation back into PS, a process mediated by LPCAT enzymes like LPCAT1 and LPCAT3. uniprot.orgnih.gov The interaction between ABHD12 and LPCAT3 is particularly noteworthy; in the absence of ABHD12, the resulting accumulation of LysoPS provides an increased substrate for LPCAT3, leading to a significant remodeling of the PS pool to favor species containing polyunsaturated fatty acids like arachidonic acid. nih.govacs.org Furthermore, LysoPS levels can be influenced by cellular state and stress. For instance, leukocytes and platelets can be a significant source of LysoPS, and its accumulation can be observed during blood storage. nih.gov

Influence of Fatty Acyl Chain Length on Lysophosphatidylserine Metabolic Fate and Bioactivity

The biological activity and metabolic processing of LysoPS are profoundly influenced by the length and saturation of its fatty acyl chain. iiserpune.ac.iniiserpune.ac.in Different LysoPS species engage distinct signaling pathways and are metabolized by different enzymes, leading to diverse physiological outcomes, particularly within the immune system. iiserpune.ac.innih.gov

Research has demonstrated a clear divergence in the immunological signaling of LysoPS based on its acyl chain length:

Very-Long-Chain (VLC) LysoPS: These species, such as those with C24:1 acyl chains, orchestrate pro-inflammatory responses in macrophages through a Toll-like receptor 2 (TLR2)-dependent pathway. iiserpune.ac.innih.govresearchgate.net This signaling can lead to the secretion of pro-inflammatory cytokines and contribute to neuroinflammation. iiserpune.ac.inresearchgate.net The LysoPS lipase ABHD12 shows a preference for hydrolyzing VLC-LysoPS, suggesting a key role for this enzyme in terminating VLC-LysoPS-mediated inflammatory signals. iiserpune.ac.in

Long-Chain (LC) LysoPS: In contrast, long-chain species (e.g., C18:1) regulate macrophage activation through a TLR2-independent mechanism, likely involving a yet-to-be-identified G-protein coupled receptor (GPCR). iiserpune.ac.innih.govresearchgate.net LC-LysoPS robustly induces intracellular signaling cascades, including cyclic AMP production and calcium influx. nih.gov Furthermore, LC-LysoPS species are potent inducers of histamine (B1213489) release during mast cell degranulation. iiserpune.ac.innih.gov

This functional dichotomy highlights how the structural diversity of the LysoPS lipid tail dictates its biological output. iiserpune.ac.in The metabolic fate of LysoPS is also tied to its structure, as seen with the preferential reacylation of arachidonic acid (a long-chain polyunsaturated fatty acid) into PS by LPCAT3, a process that is enhanced when LysoPS levels rise. nih.gov

Differential Bioactivity of LysoPS Species Based on Acyl Chain Length
LysoPS TypePrimary Signaling Receptor/PathwayKey Biological Effect in MacrophagesMetabolic Regulation
Very-Long-Chain (VLC)Toll-like receptor 2 (TLR2) iiserpune.ac.inresearchgate.netPro-inflammatory response, cytokine secretion iiserpune.ac.inresearchgate.netPreferentially hydrolyzed by ABHD12 iiserpune.ac.in
Long-Chain (LC)Putative G-Protein Coupled Receptor (GPCR) iiserpune.ac.innih.govInduces cAMP production and Ca2+ influx; mast cell degranulation nih.govSubstrate for reacylation by LPCAT enzymes nih.gov

Lysophosphatidylserine Receptors and Transduction Pathways

G Protein-Coupled Receptors (GPCRs) as Primary Lysophosphatidylserine (B10771985) Receptors

GPR34, P2Y10, and GPR174 are all members of the GPCR superfamily and are activated by LysoPS. acs.org While they all bind LysoPS, they couple to different downstream G protein signaling pathways, leading to distinct cellular responses. nih.gov GPR34 primarily signals through the Gαi/o pathway, P2Y10 through Gα12/13, and GPR174 has been shown to couple to Gαs and Gα12/13. nih.govnih.gov

GPR34, the first identified LysoPS receptor, is highly expressed in immune cells such as microglia, mast cells, and macrophages. plos.orgwikipedia.org Its activation by LysoPS has been linked to various immune and neurological functions. plos.org

GPR34 exclusively couples to the inhibitory G protein Gαi/o. nih.gov Upon activation by LysoPS, GPR34 triggers the Gαi-mediated signaling cascade. researchgate.netnih.gov This is a common pathway for many GPCRs that regulate immune cell functions. researchgate.net The Gαi family of G proteins is the most prevalent coupling partner for GPCRs, and individual receptors can exhibit preferences for specific Gαi subunits, allowing for fine-tuned signaling. researchgate.net The activation of the Gαi pathway by GPR34 can lead to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels, and can also activate other signaling pathways like the MAP kinase cascade. pnas.org

Recent cryo-electron microscopy (cryo-EM) studies have provided detailed insights into how GPR34 recognizes and is activated by LysoPS. plos.orgnih.govresearchgate.net The GPR34 receptor has a canonical seven-transmembrane (7TM) helical structure. nih.govresearchgate.net The binding pocket for LysoPS is located within the transmembrane domain and is laterally open to the cell membrane, which allows the lipid-like LysoPS to enter from the side. researchgate.netnih.gov

The binding of LysoPS to GPR34 involves a specific network of interactions. The polar head group of LysoPS, which includes the serine moiety, fits into a central cavity of the transmembrane domain. plos.org Here, it forms hydrogen bonds and salt bridges with several key amino acid residues. plos.org Specifically, the carboxyl group of the L-serine interacts with arginine (R286) and has hydrogen bonds with tyrosine (Y135) and asparagine (N309), while the amino group forms a salt bridge with glutamate (B1630785) (E310). plos.org The phosphate (B84403) group of LysoPS interacts with an arginine residue (R208) in the second extracellular loop (ECL2). plos.org The hydrophobic acyl tail of LysoPS resides in a hydrophobic groove formed by transmembrane helices 3, 4, and 5, which provides additional stability to the binding. plos.orgnih.gov This recognition is primarily driven by the specific interactions with the polar head group. plos.org

GPR34 exhibits a notable preference for LysoPS with the fatty acid at the sn-2 position of the glycerol (B35011) backbone (sn-2-LysoPS) over the sn-1 isomer. researchgate.netresearchgate.netbiorxiv.org Physiologically, LysoPS is produced when phosphatidylserine-specific phospholipase A1 (PS-PLA1) hydrolyzes phosphatidylserine (B164497) at the sn-1 position, yielding sn-2-LysoPS. researchgate.netnih.gov Although the sn-1 form can be created through non-enzymatic processes, the higher potency of the sn-2 isomer suggests it is the primary endogenous ligand for GPR34. researchgate.net Molecular dynamics simulations and structural studies support that the chemically less stable 2-acyl LysoPS is the physiological ligand for GPR34. researchgate.netnih.gov This regioselectivity is significant as it implies that the specific enzymatic production of sn-2-LysoPS is a key step in regulating GPR34 signaling.

P2Y10, also known as LPS2, is another GPCR that is activated by LysoPS. researchgate.netacs.orgspringernature.com It is highly expressed in granulocytes, particularly eosinophils. researchgate.net Unlike GPR34, P2Y10 primarily couples to Gα12/13-containing heterotrimeric G proteins. nih.govnih.govsdbonline.org The activation of the Gα12/13 pathway is known to stimulate the small GTPase Rho, which in turn activates Rho kinases, leading to changes in the cytoskeleton and cell morphology. pnas.orgnih.gov In eosinophils, LysoPS-induced activation of P2Y10 leads to robust ERK phosphorylation and degranulation. researchgate.net Recent structural studies of P2Y10 in complex with LysoPS and a G13 protein have revealed the molecular details of this interaction and the basis for its Gα12/13 coupling specificity. genecards.org

GPR174, or LPS3, is the third identified LysoPS receptor and is highly expressed on lymphocytes, including regulatory T cells (Tregs). nih.govpnas.org The signaling mechanisms of GPR174 are complex and appear to be context-dependent. It has been reported to couple to Gαs, Gαi, and Gα12/13-containing G proteins. plos.orgnih.govuniprot.org

Activation of GPR174 by LysoPS can lead to an increase in cyclic AMP (cAMP) levels through the Gαs pathway, which can negatively regulate Treg proliferation and function. plos.orgnih.govuniprot.org This suggests that GPR174 plays a role in fine-tuning immune responses. nih.gov In some contexts, GPR174 has also been shown to signal through Gαi and Gα13. uniprot.org Furthermore, under certain conditions, such as testosterone (B1683101) treatment, GPR174 can act as a receptor for the chemokine CCL21, triggering a calcium flux through G(q)-alpha and G(12)/G(13) proteins, which leads to chemotactic effects on B-cells. scbt.com The ability of GPR174 to couple to multiple G protein pathways allows it to mediate a diverse range of cellular responses.

Table of Lysophosphatidylserine Receptors and Their G-Protein Coupling

Table of Compounds Mentioned

GPR174 (LPS3) Receptor Mechanisms

G-Protein Coupling Selectivity (e.g., Gα12/13, Gαs)

The biological outcomes of LysoPS signaling are dictated by the specific G protein subtypes to which its receptors couple. Three main GPCRs have been identified as LysoPS receptors: GPR34, GPR174, and P2Y10. plos.org Each of these receptors exhibits a distinct preference for coupling with different Gα subunits, leading to the activation of diverse downstream effector pathways.

GPR34: This receptor predominantly couples to the inhibitory G protein, Gαi/o. plos.orgabcam.com This interaction typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. plos.org

GPR174: In contrast to GPR34, GPR174 primarily couples to the stimulatory G protein, Gαs. plos.org This coupling activates adenylyl cyclase, leading to an increase in cAMP levels. This pathway is particularly noted for its role in negatively regulating the proliferation and function of regulatory T cells (Tregs). plos.orgescholarship.org There is also evidence suggesting that GPR174 can couple to Gα12/Gα13 and, to a lesser extent, Gαi. plos.orgrupress.org The coupling to Gαi appears to be ligand-dependent, as the chemokine CCL21, but not LysoPS, has been shown to promote GPR174-Gαi coupling in B cells. plos.orgnih.gov

P2Y10: This receptor is known to couple with Gα12/Gα13 proteins. plos.orgrcsb.org The activation of this pathway is implicated in processes such as eosinophil degranulation. nih.gov Interestingly, P2Y10 is not exclusively a LysoPS receptor, as it can also be activated by ATP. plos.org

This differential G protein coupling allows LysoPS to elicit a wide range of, and sometimes opposing, cellular responses depending on the receptor and cell type involved.

Cellular Expression Patterns in Immune Compartments

The expression of LysoPS receptors is widespread within the immune system, underscoring the significant role of LysoPS as an immunomodulatory lipid. The distinct distribution patterns of these receptors on various immune cells contribute to their specific functions.

GPR34: High levels of GPR34 expression are found in macrophages, microglia, mast cells, and dendritic cells. plos.orgabcam.comrupress.org Its presence in these cells suggests a role in innate immunity and inflammatory responses. abcam.com

GPR174: GPR174 is highly expressed in lymphoid tissues such as the thymus and lymph nodes. plos.org It is particularly abundant in both developing and mature regulatory T cells (Tregs), where it acts to constrain their development and function. escholarship.orgnih.gov Its expression is also noted in other T cell subsets and B cells. plos.orgnih.gov

P2Y10: P2Y10 is expressed in various immune cells, including T cells and eosinophils. plos.orgnih.gov In eosinophils, it is the sole LysoPS receptor expressed and is present at much higher levels than in neutrophils. nih.gov P2Y10 has also been identified in CD4+ T cells. plos.org

G2A (GPR132): This receptor is also highly expressed in immune cells like B cells, T cells, and macrophages. nih.gov

The following table summarizes the expression of these receptors in key immune cell populations.

ReceptorKey Immune Cell Expression
GPR34 Macrophages, Microglia, Mast Cells, Dendritic Cells plos.orgabcam.comrupress.org
GPR174 Regulatory T cells (Tregs), T cells, B cells, Thymus, Lymph Nodes plos.orgescholarship.orgnih.govnih.gov
P2Y10 Eosinophils, T cells plos.orgnih.gov
G2A (GPR132) B cells, T cells, Macrophages nih.gov

Identification and Roles of G2A (GPR132) as an Additional Lysophosphatidylserine Receptor

In addition to the primary LysoPS receptors, G protein-coupled receptor 132 (GPR132), also known as G2A, has been identified as a potential receptor for LysoPS. nih.gov G2A is highly expressed in immune cells such as T cells, B cells, and macrophages. nih.govptgcn.com Its expression can be induced by cellular stressors like DNA damage. nih.gov

Initially identified as a receptor for lysophosphatidylcholine (B164491) (LPC), subsequent research has indicated that G2A can also respond to other ligands, including extracellular protons and LysoPS. nih.govwikipedia.org The involvement of G2A in LysoPS signaling has been suggested by studies on neutrophils. During neutrophil apoptosis, LysoPS is produced and enhances the engulfment of these apoptotic cells by macrophages. This effect was reportedly blocked by an anti-G2A antibody, implicating G2A in this process. nih.gov However, it is important to note that the role of G2A as a direct and genuine receptor for LysoPS is still a subject of ongoing research, as some initial findings regarding its ligand specificity have been debated. nih.govwikipedia.org

Intracellular Signaling Cascades Activated by Lysophosphatidylserine Receptors

The binding of LysoPS to its cognate receptors triggers the activation of several key intracellular signaling cascades. These pathways are crucial for translating the extracellular signal into a specific cellular response.

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway Modulation

The PI3K/Akt signaling pathway is a critical downstream target of LysoPS receptor activation and is involved in cell survival, proliferation, and migration.

Activation Mechanism: In various cell types, including fibroblasts and cancer cells, LysoPS has been shown to induce the phosphorylation and activation of Akt, a key downstream effector of PI3K. psu.eduiiarjournals.orgnih.gov This activation is often mediated through pertussis toxin-sensitive G proteins (Gαi/o), particularly downstream of the GPR34 receptor. psu.eduiiarjournals.org

Functional Consequences: In colorectal cancer cells, the LysoPS-induced chemotactic migration is dependent on the PI3K/Akt pathway. iiarjournals.orgnih.gov Inhibition of PI3K with agents like wortmannin (B1684655) or LY294002 effectively blocks this migratory response. psu.edunih.gov Similarly, in L2071 mouse fibroblasts, LysoPS-induced chemotaxis requires PI3K activity. psu.edu

Mitogen-Activated Protein Kinase (MAPK) Pathway Activation

The MAPK pathway, which includes cascades like the extracellular signal-regulated kinase (ERK), is another major signaling route activated by LysoPS.

Activation Mechanism: LysoPS treatment leads to the phosphorylation and activation of ERK in cells such as L2071 mouse fibroblasts. psu.edudonga.ac.kr This activation is also sensitive to pertussis toxin, indicating the involvement of Gαi/o proteins. psu.edu

Functional Consequences: In L2071 fibroblasts, the ERK pathway is essential for LysoPS-induced chemotactic migration. psu.edudonga.ac.kr However, the role of the MAPK pathway can be cell-type specific. For instance, while LysoPS-induced migration of glioma cells depends on both PI3K/Akt and MAPK pathways, in colorectal cancer cells, the MAPK pathway appears to be less critical for migration compared to the PI3K/Akt pathway. iiarjournals.org In airway epithelial cells, LysoPS can induce a biphasic activation of ERK, leading to the production of MUC5AC, a mucin component, through a feedforward loop involving the TACE-EGFR pathway. mdpi.comnih.gov

Calcium Signaling Transduction

LysoPS is a potent stimulator of intracellular calcium mobilization in various cell types.

Activation Mechanism: In L2071 mouse fibroblasts, LysoPS triggers an increase in intracellular calcium ([Ca2+]i). psu.edu This response is mediated by the activation of phospholipase C (PLC), as it is inhibited by the PLC inhibitor U-73122. psu.eduresearchgate.net Interestingly, this calcium signaling is insensitive to pertussis toxin, suggesting it is mediated by a different G protein, likely from the Gαq/11 family, which is known to activate PLC. psu.edu LysoPS has also been shown to stimulate inositol (B14025) phosphate formation in THP-1 human leukemic cells, further supporting the role of PLC in its signaling. researchgate.net

Functional Consequences: While calcium signaling is a distinct pathway activated by LysoPS, its direct role in chemotaxis appears to be secondary. In fibroblasts, the PLC-mediated calcium increase was not directly required for chemotactic migration, which is primarily driven by the PI3K/Akt and MAPK pathways. psu.edu However, calcium signaling can modulate other cellular responses and is a key indicator of LysoPS receptor activation. psu.eduresearchgate.net

RhoA Activation

Lysophosphatidylserine (LysoPS) has been identified as a key signaling molecule in the activation of the small GTPase RhoA, a critical regulator of the actin cytoskeleton involved in cell migration and polarization. This process is particularly significant in immune cells, such as T lymphocytes.

Research indicates that the G-protein-coupled receptor P2Y10 is a primary receptor for LysoPS in CD4 T cells. researchgate.net The activation of RhoA through the LysoPS-P2Y10 axis is part of an autocrine and paracrine signaling loop initiated by chemokines. researchgate.net Upon stimulation with chemokines, CD4 T cells release LysoPS and ATP. researchgate.net These released mediators then act on the P2Y10 receptor on the same or neighboring cells, triggering a signaling cascade that results in the activation of RhoA. researchgate.netresearchgate.net P2Y10-deficient CD4 T cells exhibit reduced chemokine-induced migration, polarization, and RhoA activation, highlighting the crucial role of this pathway. researchgate.net

The activation of RhoA is essential for the downstream signaling that facilitates T cell migration. researchgate.net Furthermore, some evidence suggests that LysoPS may enhance Th1-mediated inflammatory responses by activating the Rho-ROCK (Rho-associated coiled-coil containing protein kinase) signaling pathway through the P2Y10 receptor. rupress.org

Table 1: Key Molecules in LysoPS-Mediated RhoA Activation

Molecule Class Role in Pathway Finding Source
Lysophosphatidylserine (LysoPS) Lysophospholipid Ligand Acts as an autocrine/paracrine mediator released by T cells upon chemokine stimulation. researchgate.net
P2Y10 G-Protein-Coupled Receptor Receptor Binds LysoPS to initiate downstream signaling leading to RhoA activation. researchgate.netresearchgate.net
RhoA Small GTPase Signal Transducer Activated by the LysoPS-P2Y10 pathway; critical for T cell migration and polarization. researchgate.net
ATP Nucleotide Co-mediator Released alongside LysoPS by T cells and contributes to P2Y10-dependent RhoA activation. researchgate.net
Chemokines Cytokine Initiator Stimulate the release of LysoPS and ATP from CD4 T cells. researchgate.net

Cellular and Molecular Functions of Lysophosphatidylserine in Research Models

Immunomodulatory Roles

Lysophosphatidylserine (B10771985) (Lyso-PS) is a bioactive lipid that plays a significant role in modulating various immune responses. It is produced through the hydrolysis of phosphatidylserine (B164497) (PS) by phospholipase enzymes. nih.gov Research has increasingly pointed towards its functions in regulating T lymphocyte activity, mast cell degranulation, and macrophage phagocytosis.

Lysophosphatidylserine has been shown to suppress the proliferation and activation of T lymphocytes. This inhibitory effect is primarily mediated through the G protein-coupled receptor GPR174, which is abundantly expressed on T cells. nih.govrupress.org When Lyso-PS binds to GPR174, it initiates a signaling cascade that leads to the suppression of T cell proliferation. nih.gov

Interestingly, while phosphatidylserine (PS) itself is known to suppress T cells through GPR174, Lyso-PS, its soluble catabolite, is also a potent signaling molecule in this pathway. aacrjournals.org

The Lyso-PS receptor GPR174 plays a crucial role in constraining the development and function of regulatory T cells (Tregs), a specialized subset of T cells that maintain immune homeostasis. nih.gov GPR174 is highly expressed in both developing and mature Tregs. nih.gov

In mouse models where the GPR174 gene is absent, the generation of Tregs in the thymus is enhanced. nih.gov In vitro experiments have shown that Lyso-PS, acting via GPR174, can suppress the generation of Tregs. nih.govrupress.org Specifically, when naive T cells are cultured under conditions that promote Treg differentiation, the addition of Lyso-PS reduces the frequency and number of Foxp3+ Treg cells in wild-type cultures, an effect not seen in GPR174-deficient T cells. rupress.org Furthermore, GPR174-deficient Tregs exhibit a more potent ability to suppress the proliferation of conventional CD4+ T cells in vitro. nih.gov These findings suggest that under inflammatory conditions where Lyso-PS levels may increase, GPR174 signaling could down-modulate Treg activity, thereby favoring a more robust effector T cell response. nih.gov

Recent research has uncovered a role for Lyso-PS in modulating T helper 1 (Th1) cell responses, particularly in the context of inflammatory conditions like Crohn's disease. nih.gov Patients with Crohn's disease have been found to have elevated levels of Lyso-PS in their feces, which is associated with an increased abundance of gut microbiota that produce this lipid. nih.govfaseb.org

In vitro studies have shown that Lyso-PS can enhance Th1 responses. nih.gov When naive mouse CD4+ T cells were cultured under Th1-polarizing conditions, the addition of 18:1 Lyso-PS led to a dose-dependent increase in the percentage of IFN-γ–producing cells. nih.gov At a concentration of 10 μM, Lyso-PS increased the frequency of IFN-γ–producing Th1 cells by approximately 2.5-fold. nih.gov This effect appears to be specific to Th1 cells, as the percentages of IL-17A, IL-22, and IL-10 producing cells were not significantly altered. nih.gov This suggests that dysbiotic microbiota-derived Lyso-PS can exacerbate intestinal inflammation by promoting pathological Th1 cell responses. nih.gov

Lysophosphatidylserine is a well-documented activator of mast cells, inducing their degranulation and the release of inflammatory mediators like histamine (B1213489). nih.govresearchgate.netresearchgate.net This effect has been observed in response to various stimuli. nih.gov The potency of Lyso-PS in activating mast cells is dependent on the structure of its acyl chain. nih.gov

Studies on rat mast cells have shown that Lyso-PS potentiates degranulation induced by concanavalin (B7782731) A. nih.gov The order of activity for different Lyso-PS analogs was found to be 1-stearoyl lysoPS and 1-palmitoyl lysoPS being more potent than 1-myristoyl lysoPS, which was in turn more potent than 1-lauroyl lysoPS. nih.gov This activity correlated with the incorporation of these lipids into the mast cell membrane. nih.gov

Furthermore, Lyso-PS can act synergistically with other signaling molecules, such as Nerve Growth Factor (NGF), to induce mast cell degranulation. aai.org While NGF alone is insufficient to trigger mediator release from rat peritoneal mast cells, the presence of exogenous Lyso-PS is necessary for this activation. aai.org It is important to note that the sensitivity of mast cells to Lyso-PS can change during their differentiation. Mouse bone marrow-derived mucosal-like mast cells show little enhancement of degranulation in the presence of Lyso-PS, whereas connective tissue-like mast cells, differentiated by co-culture with fibroblasts, exhibit a two- to three-fold enhancement of histamine release. karger.com

Table 1: Effect of Lysophosphatidylserine Analogs on Mast Cell Degranulation

Compound Relative Potency in Inducing Degranulation
1-stearoyl lysoPS +++
1-palmitoyl lysoPS +++
1-myristoyl lysoPS ++
1-lauroyl lysoPS +

Data derived from studies on concanavalin A-induced rat mast cell degranulation. nih.gov

Lysophosphatidylserine plays a multifaceted role in macrophage function, influencing both phagocytosis and inflammatory responses. researchgate.net One of the key functions of Lyso-PS is its role as a "find me" signal released by apoptotic cells to attract macrophages for their clearance, a process known as efferocytosis. aai.org This process is crucial for the resolution of inflammation. researchgate.net

Research has shown that Lyso-PS generated on the surface of activated or apoptotic neutrophils signals to macrophages through the G-protein-coupled receptor G2A, leading to enhanced clearance of these cells. nih.gov This Lyso-PS-driven clearance is a key mechanism for controlling neutrophil numbers during acute inflammation. nih.gov

Table 2: Summary of Lysophosphatidylserine's Cellular and Molecular Functions

Cell Type Function Key Findings References
T Lymphocytes Suppression of Proliferation and Activation Inhibits IL-2 production via GPR174. nih.govresearchgate.netexlibrisgroup.com nih.govrupress.orgresearchgate.netexlibrisgroup.comaacrjournals.org
Regulatory T Cells Constrains Development and Activity Suppresses Treg generation via GPR174. nih.govrupress.org nih.govrupress.org
Th1 Cells Modulation of Th1 Responses Enhances IFN-γ production in the context of gut inflammation. nih.gov nih.govfaseb.org
Mast Cells Activation and Degranulation Potentiates histamine release; activity depends on acyl chain structure. nih.govnih.gov nih.govresearchgate.netresearchgate.netnih.govaai.orgkarger.com
Macrophages Phagocytosis and Inflammatory Responses Acts as a "find me" signal for efferocytosis via G2A. aai.orgnih.gov Can have both pro- and anti-inflammatory effects. researchgate.net researchgate.netaai.orgnih.gov

Macrophage Phagocytosis and Inflammatory Responses

Enhanced Efferocytosis of Apoptotic Cells

Lysophosphatidylserine (lyso-PS) plays a significant role in the process of efferocytosis, which is the clearance of apoptotic cells by phagocytes, such as macrophages. nih.govnih.gov This function is crucial for tissue homeostasis and the resolution of inflammation. nih.govnih.govresearchgate.net

Research has shown that lyso-PS, when present on the surface of activated or aged apoptotic neutrophils, acts as a signal to enhance their removal by macrophages. nih.govnih.gov This signaling is primarily mediated through the G-protein coupled receptor G2A on macrophages. nih.gov The interaction between lyso-PS and G2A initiates a downstream signaling cascade that results in an increased capacity of macrophages to engulf apoptotic cells. nih.gov Specifically, this pathway leads to the PKA-dependent enhancement of Rac1 activity, which is facilitated by an increase in the production of prostaglandin (B15479496) E2 (PGE2) and cyclic AMP (cAMP). nih.govnih.gov Consequently, macrophages stimulated with lyso-PS exhibit a markedly increased ability to clear large numbers of neutrophils, a process essential for resolving acute inflammation. nih.govnih.gov

Studies using macrophages from mice lacking the G2A receptor (G2A−/−) or those treated with G2A-blocking antibodies have confirmed the receptor's critical role. In both scenarios, the macrophages were unresponsive to the enhancing effects of lyso-PS on the engulfment of apoptotic cells. nih.gov This underscores the importance of the lyso-PS/G2A signaling axis in promoting efficient efferocytosis. The absence of this signaling pathway leads to diminished efferocytosis, the accumulation of apoptotic cells, and consequently, exacerbated inflammation. nih.gov

It is important to note that while phosphatidylserine (PS) exposed on the outer surface of apoptotic cells is a well-known "eat-me" signal, lyso-PS acts as a distinct "find-me" signal that enhances the recruitment and phagocytic activity of macrophages. aai.org The coordinated action of these signals ensures the timely and efficient removal of apoptotic cells, which is a key step in preventing secondary necrosis and the release of pro-inflammatory cellular contents.

Table 1: Key Research Findings on Lysophosphatidylserine and Efferocytosis

Finding Research Model Key Molecules Involved Outcome Reference
Lyso-PS enhances clearance of apoptotic neutrophils by macrophages. In vitro macrophage cultures Lyso-PS, G2A receptor, Rac1, PGE2, cAMP Increased efferocytic capacity of macrophages. nih.govnih.gov
G2A receptor is essential for lyso-PS-mediated enhancement of efferocytosis. Macrophages from G2A−/− mice and use of G2A blocking antibodies G2A receptor Macrophages insensitive to lyso-PS-mediated enhancement of engulfment. nih.gov
Apoptotic cells release lysophosphatidylserine as a "find-me" signal. General model of efferocytosis Lysophosphatidylserine Induces macrophage recruitment. aai.org
Attenuation of Inflammatory Mediator Expression in Macrophages

Lysophosphatidylserine has demonstrated the ability to modulate the inflammatory response by reducing the expression of inflammatory mediators in macrophages. jst.go.jpnih.gov In studies utilizing RAW264.7 cells, a mouse macrophage cell line, and mouse peritoneal macrophages, lyso-PS was found to significantly decrease the expression of inflammatory mediators that were induced by lipopolysaccharide (LPS), a potent inflammatory stimulus. jst.go.jpnih.gov

This anti-inflammatory effect suggests that lyso-PS may play a role in dampening excessive inflammatory responses, contributing to the resolution of inflammation. The precise mechanisms by which lyso-PS exerts these effects are still under investigation, but it is clear that it can influence the signaling pathways that regulate the production of pro-inflammatory molecules in macrophages.

Table 2: Effect of Lysophosphatidylserine on Inflammatory Mediator Expression

Cell Type Treatment Effect of Lysophosphatidylserine Reference
RAW264.7 cells (mouse macrophages) Lipopolysaccharide (LPS) Significantly decreased expression of inflammatory mediators. jst.go.jpnih.gov
Mouse Peritoneal Macrophages Lipopolysaccharide (LPS) Significantly decreased expression of inflammatory mediators. jst.go.jpnih.gov

Toll-like Receptor 2 (TLR2) Activation and Downstream Immunological Effects

Research has identified Toll-like receptor 2 (TLR2) as a receptor for certain species of lysophosphatidylserine, leading to specific downstream immunological effects. The fatty acid chain length of lyso-PS appears to be a critical factor in determining its interaction with TLR2 and the subsequent cellular response. researchgate.net

Specifically, very-long-chain (VLC) lyso-PS has been shown to activate mammalian macrophages and trigger the secretion of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), through a TLR2-dependent pathway. researchgate.net This suggests that under certain conditions, lyso-PS can contribute to a pro-inflammatory environment by engaging TLR2.

The activation of TLR2 by its ligands typically initiates a signaling cascade involving the adaptor protein MyD88, leading to the activation of transcription factors like NF-κB and the subsequent expression of inflammatory genes. frontiersin.orgnih.gov While the broader implications of lyso-PS-mediated TLR2 activation are still being explored, it is evident that this interaction represents a key mechanism by which lyso-PS can modulate immune responses. researchgate.net

Table 3: Lysophosphatidylserine, TLR2 Activation, and Immunological Outcomes

Lysophosphatidylserine Species Receptor Target Cells Downstream Effect Reference
Very-long-chain (VLC) lyso-PS TLR2 Mammalian Macrophages Secretion of pro-inflammatory cytokines (TNF-α, IL-6). researchgate.net

Modulation of Cytokine Secretion in Immune Cells

Lysophosphatidylserine has been shown to modulate the secretion of various cytokines from immune cells, highlighting its complex role in regulating immune responses. researchgate.netresearchgate.net The specific effects of lyso-PS on cytokine production can vary depending on the cell type and the context of the immune response.

In some instances, lyso-PS has been associated with an increase in the secretion of pro-inflammatory cytokines. For example, as mentioned previously, very-long-chain lyso-PS can induce the release of TNF-α and IL-6 from macrophages via TLR2 activation. researchgate.net Furthermore, studies have shown that in Crohn's disease, elevated levels of lyso-PS derived from gut microbiota can promote a pathological Th1 response, characterized by the production of pro-inflammatory cytokines like interferon-gamma (IFN-γ) and TNF-α. rupress.org

Conversely, there is also evidence for an anti-inflammatory role of lyso-PS. In certain experimental models, lyso-PS has been found to suppress the secretion of inflammatory cytokines from macrophages. researchgate.net This dual functionality suggests that the immunomodulatory effects of lyso-PS are highly context-dependent, likely influenced by factors such as its specific molecular species, the responding cell type, and the surrounding inflammatory milieu.

Table 4: Modulation of Cytokine Secretion by Lysophosphatidylserine

Immune Cell Type Context Cytokine(s) Affected Outcome Reference
Macrophages TLR2 Activation by VLC lyso-PS TNF-α, IL-6 Pro-inflammatory response. researchgate.net
CD4+ T cells (Th1) Crohn's Disease Model IFN-γ, TNF-α Enhanced Th1-mediated intestinal pathology. rupress.org
Macrophages General Inflammation Models Inflammatory Cytokines Suppression of secretion. researchgate.net

Influence on Cell Migration and Adhesion

Chemotactic Migration of Specific Cell Types (e.g., Gliomas, Colorectal Cancer Cells)

Lysophosphatidylserine has been identified as a chemoattractant for specific cell types, notably certain cancer cells. Research has demonstrated that lyso-PS can stimulate the chemotactic migration of U87 human glioma cells. dntb.gov.uaiiarjournals.org This effect suggests a potential role for lyso-PS in the local invasion of glioma cells within the brain.

Similarly, lyso-PS has been shown to induce both the chemotactic and chemokinetic migration of colorectal cancer (CRC) cell lines, such as SW480 and LoVo. iiarjournals.orgspandidos-publications.com The migratory response in CRC cells appears to be mediated, at least in part, through the G-protein coupled receptor GPR34 and the subsequent activation of the PI3K/Akt signaling pathway. dntb.gov.uaiiarjournals.org The expression of GPR34 has been observed in CRC cell lines, and knockdown of this receptor has been shown to inhibit the migratory ability of these cells in response to lyso-PS. iiarjournals.org

Table 5: Chemotactic Effects of Lysophosphatidylserine on Cancer Cells

Cell Type Key Receptors/Pathways Outcome Reference
U87 Human Glioma Cells Not specified Stimulated chemotactic migration. dntb.gov.uaiiarjournals.org
SW480 and LoVo Colorectal Cancer Cells GPR34, PI3K/Akt pathway Induced chemotactic and chemokinetic migration. iiarjournals.orgspandidos-publications.com

Role in Cancer Cell Invasiveness in Preclinical Models

Beyond stimulating migration, lysophosphatidylserine and its metabolic pathways have been implicated in the broader process of cancer cell invasiveness in preclinical studies. The enzyme that produces lyso-PS, phosphatidylserine-specific phospholipase A1 (PS-PLA1), has been found to be correlated with tumor invasion and metastasis in human colorectal cancer tissues. iiarjournals.orgiiarjournals.org

In lung adenocarcinoma, overexpression of PLA1A (the gene encoding PS-PLA1) was found to suppress the migration and invasion of cancer cells, in part by inhibiting the epithelial-mesenchymal transition (EMT). nih.gov This effect was mediated by elevated levels of lyso-PS, which acted through the G-protein-coupled receptor 174 (GPR174) to activate the cAMP/protein kinase A pathway. nih.gov

Conversely, in breast cancer cells, the knockdown of ABHD12, a lipase (B570770) that degrades lyso-PS, was shown to suppress cell migration and invasion, suggesting that an accumulation of lyso-PS in this context could promote invasiveness. researchgate.net These seemingly contradictory findings highlight the complex and context-dependent role of lyso-PS signaling in cancer progression. The specific receptors and downstream pathways activated in different cancer types likely determine whether lyso-PS signaling ultimately promotes or inhibits invasiveness.

Table 6: Role of Lysophosphatidylserine Signaling in Cancer Cell Invasiveness

Cancer Type Key Molecules Effect on Invasiveness Mechanism Reference
Colorectal Cancer PS-PLA1 Correlated with increased invasion and metastasis. Not fully elucidated, but linked to chemotactic migration. iiarjournals.orgiiarjournals.org
Lung Adenocarcinoma PLA1A, Lyso-PS, GPR174, PKA Suppressed migration and invasion. Inhibition of epithelial-mesenchymal transition. nih.gov
Breast Cancer ABHD12 (lyso-PS lipase) Knockdown suppressed migration and invasion. Implies accumulation of lyso-PS may promote invasion. researchgate.net

Regulation of Cell Differentiation and Proliferation in In Vitro Systems

Lysophosphatidylserine (LysoPS) has been shown to influence the differentiation and proliferation of various cell types in laboratory settings. A notable function of LysoPS is its ability to suppress the proliferation of T cells. nih.govsemanticscholar.orgnih.gov This inhibitory effect is mediated through its interaction with the G protein-coupled receptor GPR174. nih.govresearchgate.net Specifically, LysoPS, acting via GPR174 and Gαs proteins, curtails the production of Interleukin-2 (IL-2) in activated T cells, thereby limiting their proliferation and the upregulation of activation markers like CD25 and CD69. nih.govresearchgate.netwikipedia.org

In the context of regulatory T cells (Tregs), which are crucial for maintaining immune homeostasis, LysoPS and its receptor GPR174 play a constraining role. nih.govresearchgate.net Research in mouse models has demonstrated that in the absence of GPR174, the generation of Treg cells in the thymus is enhanced. nih.govresearchgate.net Furthermore, LysoPS can directly act on naive CD4+ T cells in vitro to suppress their proliferation and the induction of Foxp3, a key transcription factor for Treg differentiation. semanticscholar.orgresearchgate.net This suggests that the LysoPS-GPR174 signaling pathway is a significant regulator of T cell homeostasis. nih.gov

Conversely, while LysoPS suppresses the proliferation of normal T lymphocytes, it has been observed to stimulate leukemic cells. wikipedia.org It has also been implicated in promoting the differentiation of PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla, often used as a model for neuronal differentiation. google.com

Contributions to Cellular Stress Responses (e.g., Oxidative Stress)

The involvement of lysophospholipids in cellular stress responses, particularly oxidative stress, is an area of active investigation. plos.org Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. nih.govfrontiersin.org This can lead to damage of crucial biomolecules such as lipids, proteins, and nucleic acids. nih.govfrontiersin.org

While direct, extensive research specifically detailing the role of LysoPS in oxidative stress is still emerging, the broader family of lysophospholipids, including the structurally similar lysophosphatidic acid (LPA), has been linked to cellular protection against damage induced by ROS. imrpress.com Cellular responses to stressors like oxidative stress are complex and can either lead to adaptation and survival or, if the stress is too severe, to programmed cell death (apoptosis). nih.gov Cells have evolved various protective mechanisms, such as the heat shock response, to counteract protein damage caused by stressors including oxidative stress. nih.gov The role of specific lipid mediators like LysoPS within these intricate signaling networks that determine cell fate under stress conditions is a developing field of study. plos.orgscientificarchives.com

Other Mechanistic Cellular Activities

Glucose Transport Modulation

Lysophosphatidylserine has been identified as a modulator of glucose metabolism. nih.gov In vitro studies using L6 GLUT4myc myotubes, a skeletal muscle cell line, have shown that LysoPS enhances glucose uptake in a dose- and time-dependent manner. nih.gov This effect is mediated through a signaling pathway involving Gαi and PI 3-kinase. nih.gov

Furthermore, LysoPS was found to increase the presence of the glucose transporter GLUT4 on the cell surface of these myotubes. nih.gov This enhancement of glucose uptake was also observed in 3T3-L1 adipocytes, a common model for fat cells. nih.gov These findings from cellular models suggest that LysoPS is involved in the regulation of glucose homeostasis in tissues such as skeletal muscle and adipose tissue. google.comnih.gov

Mucin Production in Airway Epithelial Cells via Receptor-Independent Mechanisms

A novel function of LysoPS has been identified in the regulation of mucin production in airway epithelial cells. mdpi.comresearchgate.netnih.gov Specifically, LysoPS stimulates the production of MUC5AC, a major component of mucus in the airways. mdpi.comresearchgate.net This induction occurs through a feedforward regulatory loop involving the TACE-EGFR-ERK signaling pathway. mdpi.comresearchgate.netnih.gov

The process begins with the LysoPS-dependent biphasic activation of ERK, which leads to the secretion of TGF-α. mdpi.comresearchgate.net This, in turn, causes strong phosphorylation of the epidermal growth factor receptor (EGFR), ultimately resulting in the production of MUC5AC. mdpi.comresearchgate.net Surprisingly, this action of LysoPS appears to be independent of its known G protein-coupled receptors and TLR2, suggesting a receptor-independent mechanism in this context. mdpi.comresearchgate.netresearchgate.net This discovery points to a new role for LysoPS as a lipid mediator in airway inflammation and mucus hypersecretion. mdpi.comnih.gov

Regulation of B Cell Gene Expression and Function

Lysophosphatidylserine, through its receptor GPR174, plays a role in modulating the gene expression and function of B lymphocytes. plos.orgpnas.orgnih.gov GPR174 is highly expressed in B cells, and its activation by LysoPS can influence a range of cellular processes. pnas.orgnih.gov

In vitro studies have revealed that upon culture, mouse B cells undergo significant changes in gene expression, many of which are dependent on GPR174 signaling through Gαs proteins. pnas.orgnih.govpnas.org This includes the upregulation of genes such as Cd86, Nr4a1, and Ccr7. pnas.orgnih.gov Treatment of mice with LysoPS has been shown to be sufficient to promote the upregulation of CD86 by follicular B cells in vivo. pnas.orgnih.gov Additionally, GPR174 signaling contributes to the expression of NUR77 in follicular B cells and is necessary for the normal formation of the marginal zone B cell compartment. pnas.orgnih.gov These findings highlight a pathway by which LysoPS can modulate B cell activity and responses. pnas.org

Research Findings on Lysophosphatidylserine's Cellular Functions

Cellular Process Model System Key Findings Signaling Pathway Reference(s)
T Cell Proliferation Human & Murine T CellsSuppresses proliferation and IL-2 production.GPR174/Gαs nih.govresearchgate.netwikipedia.org
Treg Differentiation Murine Naive CD4+ T CellsSuppresses Foxp3 induction.GPR174 semanticscholar.orgresearchgate.net
Glucose Uptake L6 Myotubes, 3T3-L1 AdipocytesEnhances glucose uptake and GLUT4 translocation.Gαi/PI 3-kinase nih.gov
Mucin Production Human Airway Epithelial Cells (NCI-H292)Induces MUC5AC production.TACE-EGFR-ERK (Receptor-Independent) mdpi.comresearchgate.netnih.gov
B Cell Gene Expression Murine B CellsModulates gene expression (e.g., upregulates CD86).GPR174/Gαs pnas.orgnih.gov

Lysophosphatidylserine in Specific Biological Systems: Academic Research Insights

Role in Immune System Homeostasis and Pathophysiology in Animal Models

Lysophosphatidylserine (B10771985) (Lyso-PS) is an emerging bioactive lipid mediator that plays a significant role in regulating the immune system. nih.govresearchgate.netresearchgate.net It exerts its effects through interaction with specific G protein-coupled receptors (GPCRs), including GPR34, P2Y10, and GPR174, which are predominantly expressed on immune cells like lymphocytes and macrophages. researchgate.netresearchgate.netresearchgate.net

Evidence from Receptor Knockout Models on Immune Function

Studies utilizing knockout mouse models have been instrumental in elucidating the immunomodulatory functions of Lyso-PS and its receptors.

GPR174: Knockout mice for GPR174, an X-linked gene, exhibit an increase in the generation and tissue residency of regulatory T cells (Tregs). rupress.orgresearchgate.net GPR174 negatively regulates Treg accumulation and homeostasis. uniprot.orggenecards.org In inflammatory conditions with increased Lyso-PS production, GPR174 helps to down-regulate Treg activity, thereby favoring an effector T cell response. uniprot.orggenecards.org GPR174-deficient mice demonstrate less susceptibility to experimental autoimmune encephalomyelitis (EAE). rupress.org Furthermore, these mice are resistant to inflammatory shock induced by lipopolysaccharide (LPS). uniprot.orgcyagen.com In models of T cell proliferation, GPR174 expression constrains this process. nih.govescholarship.org Mechanistically, Lyso-PS, acting through GPR174 and Gαs proteins, suppresses the production of Interleukin-2 (IL-2) by activated T cells. nih.gov

P2Y10: In mouse models of colitis, the aggravation of inflammation induced by Lyso-PS is diminished in mice lacking P2ry10 and P2ry10b. osaka-u.ac.jprupress.orgnih.gov The CD4+ T cells from these knockout mice are less responsive to Lyso-PS. osaka-u.ac.jpnih.govfaseb.org

GPR34: GPR34 is a receptor for Lyso-PS that plays a role in tissue repair by recognizing dying neutrophils. uniprot.org Knockout mice for LPS1 (GPR34) show increased tumor growth and a reduction in cytotoxic CD8+ T lymphocytes within the tumor, suggesting that signaling through this receptor enhances anti-tumor immunity. faseb.org

Table 1: Phenotypes of Lysophosphatidylserine Receptor Knockout Mice in Immune Function Studies
ReceptorKnockout Model PhenotypeMechanism of ActionReference
GPR174Increased regulatory T cell (Treg) accumulation; Reduced susceptibility to experimental autoimmune encephalomyelitis (EAE); Resistance to LPS-induced inflammatory shock.Negative regulation of Treg accumulation and function; Suppression of IL-2 production in activated T cells. rupress.orgresearchgate.netuniprot.orgcyagen.com
P2Y10Impaired aggravation of colitis by Lyso-PS; Hypo-responsive CD4+ T cells to Lyso-PS.Mediates pro-inflammatory effects of Lyso-PS on T helper 1 (Th1) cells. osaka-u.ac.jprupress.orgnih.gov
GPR34Increased tumor growth and reduced cytotoxic CD8+ T lymphocytes in a tumor-bearing model.Enhances anti-tumor immunity, potentially through macrophage function. faseb.org

Association with Autoimmune Conditions in Preclinical Disease Models

Deregulated Lyso-PS metabolism and signaling have been linked to autoimmune disorders. acs.org

In a mouse model of multiple sclerosis, experimental autoimmune encephalomyelitis (EAE), GPR174 knockout mice show protection against the progression of the disease. nih.gov This suggests that antagonists for this receptor could have therapeutic potential for autoimmune conditions. nih.gov The protective phenotype is attributed, in part, to GPR174 deficiency in Tregs. rupress.org The Lyso-PS/GPR174 pathway is implicated in reducing the immunosuppressive activities of Foxp3+ Treg cells, which can exacerbate EAE. researchgate.net

Furthermore, deleting GPR174 in male B cells in mice leads to increased susceptibility to B-cell-dependent EAE, highlighting a role for this receptor in the sexual dimorphism of humoral immunity. cyagen.com

Involvement in Inflammatory Bowel Disease Models and Microbiota-Derived Lysophosphatidylserine

Research has identified a link between gut microbiota, Lyso-PS, and inflammatory bowel disease (IBD). osaka-u.ac.jpfaseb.org Patients with Crohn's disease (CD), a major form of IBD, have elevated levels of Lyso-PS in their feces. osaka-u.ac.jprupress.orgrupress.org This is associated with a higher abundance of microbiota that have the gene for phospholipase A, an enzyme that hydrolyzes phospholipids (B1166683) to produce lysophospholipids. osaka-u.ac.jprupress.org

In mouse models of colitis, the administration of Lyso-PS worsens large intestinal inflammation. osaka-u.ac.jprupress.orgnih.gov This effect is driven by the promotion of IFN-γ-producing CD4+ T cells, also known as T helper 1 (Th1) cells. rupress.org Lyso-PS induces metabolic reprogramming in these cells, leading to aberrant effector responses. osaka-u.ac.jprupress.org The aggravation of colitis by Lyso-PS is dependent on the P2Y10 receptor, as mice lacking this receptor are protected from these effects. osaka-u.ac.jprupress.orgnih.govfaseb.org These findings suggest that microbiota-derived Lyso-PS contributes to the Th1-mediated intestinal pathology seen in CD. osaka-u.ac.jprupress.org

Contribution to Antiviral Cellular Responses

The enzyme that produces Lyso-PS, phosphatidylserine-specific phospholipase A1 (PS-PLA1), is implicated in antiviral responses. researchgate.net Research indicates that PLA1A, a member of the phospholipase A1 family, participates in the antiviral innate immune response. sci-hub.stdntb.gov.ua It does this by helping to recruit TANK-binding kinase 1 (TBK1) to the mitochondria, a key step in the signaling pathway that leads to the production of type I interferons. dntb.gov.ua

Functions in the Central Nervous System

Lyso-PS and its receptors are also involved in critical processes within the central nervous system (CNS), particularly in the context of neuroinflammation.

Microglial Activity Modulation and Neuroinflammation

Microglia are the primary immune cells of the CNS and play a central role in neuroinflammation. bohrium.comfrontiersin.org Lyso-PS and its receptor GPR34 are key players in microglia-mediated neuroinflammation. bohrium.comnih.gov

Myelin debris, which is generated during demyelination in various neurological diseases, acts as an inflammatory stimulus. bohrium.comnih.gov Lyso-PS is a critical lipid component of this debris that activates microglia. bohrium.comnih.gov The Lyso-PS-GPR34 signaling axis in microglia triggers the production of proinflammatory cytokines. bohrium.comnih.gov This activation is dependent on the PI3K-AKT and ERK signaling pathways. bohrium.com

In preclinical models of multiple sclerosis (experimental autoimmune encephalomyelitis - EAE) and stroke, reducing the levels of Lyso-PS in myelin or inhibiting GPR34 genetically or with drugs lessens neuroinflammation and disease pathology. bohrium.comnih.gov GPR34-deficient mice are resistant to the induction of EAE and show reduced inflammatory cell infiltration and demyelination. bohrium.com

Mutations in the gene ABHD12, which encodes a Lyso-PS lipase (B570770), cause a neurodegenerative disease called PHARC (polyneuropathy, hearing loss, ataxia, retinitis pigmentosa, and cataract). researchgate.net In mouse models of this disease, the accumulation of Lyso-PS leads to microglial activation and neuroinflammation. pnas.orgpnas.org Similarly, in a mouse model of Alzheimer's disease (5xFAD), demyelination and an increase in Lyso-PS in myelin debris are observed at an early stage. researchgate.netresearcher.life Inhibiting the GPR34 receptor in these mice reduces microglial dysfunction and neuroinflammation, improves the clearance of amyloid-beta (Aβ) by microglia, and ultimately leads to less Aβ deposition and restored memory. researchgate.netresearcher.life

Interestingly, one study demonstrated that Lyso-PS can induce a ramified, quiescent-like morphology in primary cultured microglia in a receptor-independent manner, and this was associated with suppressed inflammatory cytokine production. nih.gov This suggests a complex, context-dependent role for Lyso-PS in modulating microglial phenotype and function.

Table 2: Research Findings on Lysophosphatidylserine in the Central Nervous System
Disease Model/ContextKey FindingMechanismReference
Multiple Sclerosis (EAE) & StrokeLyso-PS from myelin debris promotes neuroinflammation via the microglial GPR34 receptor.Activation of PI3K-AKT and ERK signaling pathways, leading to proinflammatory cytokine production. bohrium.comnih.gov
Alzheimer's Disease (5xFAD mice)Demyelination-derived Lyso-PS promotes microglial dysfunction and neuroinflammation, impairing Aβ clearance.Activation of the Lyso-PS-GPR34 axis. researchgate.netresearcher.life
PHARC (ABHD12 knockout mice)Accumulation of Lyso-PS due to enzyme deficiency leads to microglial activation and neuroinflammation.Deregulated Lyso-PS metabolism. researchgate.netpnas.orgpnas.org
Primary Microglia CultureLyso-PS induces a ramified morphology and suppresses inflammatory cytokine production.Receptor-independent, mediated by Cdc42 activity. nih.gov

Lysophosphatidylserine Accumulation and Neurodegenerative Pathologies (e.g., PHARC Syndrome) in Murine Models

Academic research has identified a significant link between the accumulation of lysophosphatidylserine (Lyso-PS) and the neurodegenerative disorder known as PHARC syndrome, an acronym for its symptoms: polyneuropathy, hearing loss, ataxia, retinitis pigmentosa, and cataract. biorxiv.org Murine models have been instrumental in elucidating the molecular basis of this rare genetic disease. nih.gov

PHARC is caused by mutations in the ABHD12 gene, which encodes the enzyme α/β-hydrolase domain-containing protein 12. biorxiv.org This enzyme functions as a lipase, responsible for the hydrolysis of Lyso-PS. biorxiv.org Inactivation of the ABHD12 enzyme leads to a significant buildup of Lyso-PS lipids, particularly those with very-long-chain fatty acids, in the brains of affected individuals. biorxiv.orgnih.gov

Studies using ABHD12 knockout mice, which serve as a murine model for PHARC, have demonstrated a massive accumulation of various Lyso-PS species in the brain compared to wild-type controls. biorxiv.orgnih.gov This accumulation is observed early in the mice's lives and precedes the onset of neurobehavioral symptoms. nih.gov These mice exhibit phenotypes that mirror human PHARC symptoms, including locomotor defects, auditory impairment, and age-dependent increases in microglial activation. nih.goviiserpune.ac.inwikipedia.org The accumulation of these pro-inflammatory lipids is thought to promote neuroinflammation and contribute to the neurobehavioral abnormalities seen in the disease. nih.gov

Biochemical analyses have revealed that mammalian ABHD12 is primarily located on the endoplasmic reticulum membrane, a key site for the synthesis of very-long-chain fatty acids. nih.gov This localization provides a biochemical rationale for the specific accumulation of very-long-chain Lyso-PS lipids in the absence of functional ABHD12. nih.gov

Research FindingMurine ModelImplication for PHARC Syndrome
Massive accumulation of Lyso-PS in the brain. biorxiv.orgnih.govABHD12 knockout mice. biorxiv.orgCentral to the pathophysiology of the disease.
Early-life elevation of brain Lyso-PS. nih.govABHD12 knockout mice. nih.govPrecedes and likely contributes to neurobehavioral deficits.
Locomotor and auditory defects. nih.goviiserpune.ac.inABHD12 knockout mice. iiserpune.ac.inMimics key symptoms observed in human patients.
Increased microglial activation. nih.goviiserpune.ac.inABHD12 knockout mice. iiserpune.ac.inSuggests a role for neuroinflammation in disease progression.
Preference of ABHD12 for very-long-chain lipids. nih.govRecombinant mammalian ABHD12 and brain lysates from WT and ABHD12 knockout mice. nih.govExplains the specific type of lipid that accumulates.

Implications in Neuropathic Pain Onset in Research Contexts

Research has pointed to the involvement of lysophospholipids, including lysophosphatidic acid (LPA), in the development and maintenance of neuropathic pain. plos.org While direct research on lysophosphatidylserine's role is emerging, the broader class of lysophospholipids is a key area of investigation.

Studies have shown that LPA can initiate neuropathic pain. plos.org In human studies, levels of various LPA species in the cerebrospinal fluid have been found to correlate with the intensity of neuropathic pain symptoms. plos.org Specifically, 18:1 and 20:4 LPA have shown strong correlations with different dimensions of pain. plos.org This suggests that specific lipid mediators play a role in the sensory experience of neuropathic pain.

The G protein-coupled receptor GPR34 has been identified as a receptor for Lyso-PS, and its involvement in processes like neuropathy pain onset is an active area of research. biorxiv.org The signaling pathways activated by these lipids and their receptors are considered potential therapeutic targets for managing neuropathic pain. plos.org

Mediator/ReceptorRole in Neuropathic PainResearch Context
Lysophosphatidic Acid (LPA)Initiation and maintenance of neuropathic pain. plos.orgAnimal models and human cerebrospinal fluid analysis. plos.org
18:1 and 20:4 LPACorrelate with pain intensity and symptoms. plos.orgHuman cerebrospinal fluid analysis. plos.org
GPR34 (Lyso-PS Receptor)Implicated in neuropathy pain onset. biorxiv.orgStudies on G protein-coupled receptor function. biorxiv.org

Lysophosphatidylserine Signaling in Cancer Progression Models

Investigations in Gastric and Colorectal Cancer Cell Lines

The role of lysophosphatidylserine (Lyso-PS) in cancer progression has been investigated in various cancer cell lines, particularly in gastric and colorectal cancers. iiarjournals.org

In gastric cancer , research has pointed to the involvement of Lyso-PS signaling. researchgate.net While detailed mechanisms are still under investigation, the expression of Lyso-PS receptors has been noted in gastric cancer cell lines. researchgate.net For instance, AGS cells, a human gastric adenocarcinoma cell line, are a common model for studying the molecular mechanisms of gastric cancer. cytion.com

In colorectal cancer (CRC) , studies have shown that Lyso-PS can stimulate the chemotactic migration of CRC cell lines. iiarjournals.orgnih.gov This effect is mediated through the G protein-coupled receptor GPR34, which is highly expressed on several CRC cell lines. iiarjournals.orgnih.gov The signaling pathway involves the activation of PI3K/Akt. iiarjournals.orgnih.gov In contrast, some research using the HT-29 human colon cancer cell line showed that Lyso-PS had a minor inhibitory effect on interleukin-8 secretion under non-inflammatory conditions. jst.go.jp

Cancer TypeCell Line(s)Effect of LysophosphatidylserineReceptor/Pathway Implicated
Gastric CancerAGS, others cytion.comUnder investigation; receptor expression noted. researchgate.netGPR34 (LPS1) researchgate.net
Colorectal CancerWiDR, LoVo, others iiarjournals.orgStimulates chemotactic migration. iiarjournals.orgnih.govGPR34, PI3K/Akt pathway. iiarjournals.orgnih.gov
Colorectal CancerHT-29Minor decrease in interleukin-8 secretion. jst.go.jpNot specified.

Correlation with Tumor Invasion and Metastasis in Preclinical Settings

Preclinical research has demonstrated a correlation between Lyso-PS signaling and key processes in cancer progression, namely tumor invasion and metastasis. iiarjournals.org

The enzyme responsible for producing Lyso-PS, phosphatidylserine-specific phospholipase A1 (PS-PLA1), has been positively correlated with tumor invasion and metastasis in colorectal cancer. iiarjournals.org This suggests that the production of Lyso-PS in the tumor microenvironment can contribute to a more aggressive cancer phenotype.

The stimulation of chemotactic migration in cancer cells by Lyso-PS is a crucial step in the metastatic cascade. iiarjournals.org By promoting cell movement, Lyso-PS can facilitate the invasion of surrounding tissues and the entry of cancer cells into the bloodstream or lymphatic system, leading to distant metastases. nih.gov The Lyso-PS/GPR34 signaling axis, by activating pathways like PI3K/Akt, promotes cellular changes that enhance the invasive capabilities of cancer cells. iiarjournals.orgnih.gov Furthermore, in esophageal squamous cell carcinoma, the LysoPS/GPR174 axis has been shown to drive metastatic progression. nih.gov The degradation of the extracellular matrix is a critical component of invasion, and signaling pathways activated by lysophospholipids can lead to the secretion of matrix metalloproteinases that facilitate this breakdown. nih.gov

Cancer ModelFindingImplication for Invasion and Metastasis
Colorectal CancerPositive correlation between PS-PLA1 expression and tumor invasion/metastasis. iiarjournals.orgIncreased local production of Lyso-PS may drive cancer progression.
Colorectal Cancer Cell LinesLyso-PS stimulates chemotactic migration via GPR34 and PI3K/Akt. iiarjournals.orgnih.govPromotes the movement of cancer cells, a key step in metastasis.
Esophageal Squamous Cell CarcinomaLysoPS/GPR174 axis drives metastatic progression. nih.govHighlights an alternative receptor pathway for Lyso-PS in promoting metastasis.

Methodological Approaches for Lysophosphatidylserine Research

Analytical Techniques for Quantification and Detection

Accurate quantification and sensitive detection of LysoPS within complex biological matrices are foundational to understanding its physiological and pathological significance. Given the low abundance of LysoPS compared to other lipids, highly advanced analytical methods are required.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Lipidomics Profiling

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the cornerstone for the analysis of LysoPS, offering unparalleled sensitivity and specificity for both identification and quantification. creative-proteomics.comcreative-proteomics.com This technique combines the separation power of liquid chromatography with the precise mass detection of mass spectrometry, enabling the resolution of individual LysoPS molecular species from complex lipid extracts. creative-proteomics.com It is a powerful method for detecting and quantifying molecular species of glycerophospholipids, including lysophospholipids. researchgate.net

Researchers utilize various LC-MS/MS approaches for lipidomics profiling, which can be broadly categorized as targeted or untargeted. Untargeted lipidomics aims to comprehensively measure as many lipids as possible in a sample to identify changes across different conditions, while targeted lipidomics focuses on the precise quantification of specific, known lipids like LysoPS. iiserpune.ac.in For instance, a targeted LC-MS/MS method was developed to measure LysoPS and other lysophospholipids in cell and media extracts to understand the key metabolic enzymes involved in their production. lcms.cz

Different chromatographic strategies can be employed. Hydrophilic interaction liquid chromatography (HILIC) is effective for separating lipids based on the polarity of their headgroups, while reversed-phase chromatography separates them according to their acyl chain length and degree of unsaturation. researchgate.netresearchgate.net The choice of method depends on the specific research question and the complexity of the sample matrix, which can range from plasma and serum to various tissues and cells. creative-proteomics.comiiserpune.ac.in The sensitivity of modern LC-MS/MS systems, such as a triple quadrupole mass spectrometer, allows for the detection of LysoPS at very low concentrations, with lower limits of quantification reported in the nanomolar to picomolar range. creative-proteomics.comjsbms.jpfrontiersin.org

Below is a table summarizing key aspects of LC-MS/MS methods used in LysoPS research.

AttributeDescriptionResearch Application ExampleReference
Principle Combines liquid chromatography for separation with tandem mass spectrometry for detection and quantification of specific lipid molecules based on their mass-to-charge ratio.Development of a rapid LC-MS/MS method for quantifying low-abundance lysophospholipids, including LysoPS, in human plasma. researchgate.net creative-proteomics.comresearchgate.net
Modes Targeted: Absolute quantification of known LysoPS species using standards. Untargeted: Global profiling to discover novel lipid biomarkers and metabolic changes.A targeted method was developed to measure lysophosphatidic acid (LPA) species, a related lysophospholipid, to identify key metabolic enzymes. lcms.cz Untargeted lipidomics was used to profile lipids in human atherosclerotic plaques. ahajournals.org iiserpune.ac.inlcms.cz
Chromatography Reversed-Phase (RP): Separates based on acyl chain length and saturation. Hydrophilic Interaction (HILIC): Separates based on headgroup polarity.HILIC was used for the quantification of 22 low-abundance lysophospho-glycerolipids in plasma. researchgate.net RP-LC-MS/MS is used to separate LysoPS species. researchgate.net researchgate.netresearchgate.net
Instrumentation Typically involves a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole (QqQ) or a quadrupole-time of flight (Q-TOF) mass spectrometer.A Triple Quad™ 6500 LC-MS/MS System provides high sensitivity for LysoPS analysis. creative-proteomics.com A TSQ Quantiva mass spectrometer was used for sensitive LysoPT and LysoPS detection. jsbms.jp creative-proteomics.comjsbms.jp
Sample Types Plasma, serum, cells, tissues, cerebrospinal fluid, and conditioned media. creative-proteomics.comiiserpune.ac.inbiorxiv.orgQuantification of LysoPS in various mouse tissues, including the stomach, where it is highly expressed. jsbms.jp creative-proteomics.comjsbms.jpbiorxiv.org

Other Chromatographic and Spectroscopic Methods in Lysophosphatidylserine (B10771985) Analysis

While LC-MS/MS is dominant, other methods have historically been and continue to be valuable for LysoPS research.

Thin-Layer Chromatography (TLC): TLC is a cost-effective and straightforward technique for separating lipids. It has been successfully used to separate LysoPS from other major phospholipids (B1166683) like phosphatidylcholine, phosphatidylethanolamine (B1630911), and phosphatidylserine (B164497) in tissue extracts. nih.gov Modified one-dimensional TLC procedures, for example, involve incorporating ammonium (B1175870) sulfate (B86663) into the silica (B1680970) gel and using a specific solvent system to achieve reproducible separation. nih.gov However, TLC is generally less sensitive and provides lower resolution than LC-based methods, and it does not inherently provide the detailed structural information that mass spectrometry does. researchgate.netavantiresearch.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly ³¹P NMR, is a powerful non-destructive technique for analyzing the composition of phospholipid mixtures. avantiresearch.comresearchgate.net Different phospholipid headgroups, including that of LysoPS, have unique ³¹P chemical shifts, allowing for their differentiation and quantification without the need for extensive purification. researchgate.net While NMR requires larger sample amounts compared to mass spectrometry, it provides detailed structural information and can analyze complex crude mixtures in a relatively short time. researchgate.net ¹H NMR can also be used for the analysis of serum lipids, though resolving specific lysophospholipid signals from the complex spectrum can be challenging. core.ac.uk

Gas Chromatography (GC): The application of GC directly to intact LysoPS is limited due to the low volatility and thermal instability of the molecule. creative-proteomics.com However, GC coupled with mass spectrometry (GC-MS) is a highly effective method for analyzing the fatty acid composition of lipids. In LysoPS research, GC-MS is used to determine the specific acyl chain attached to the glycerol (B35011) backbone after chemical hydrolysis of the LysoPS molecule. creative-proteomics.com

A comparison of these methods is provided in the table below.

MethodPrincipleAdvantagesLimitationsReference
Thin-Layer Chromatography (TLC) Separation on a solid phase (e.g., silica gel) based on polarity differences using a liquid mobile phase.Simple, cost-effective, good for qualitative separation of major lipid classes.Lower sensitivity and resolution than LC; not easily automated; quantification is less precise. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Exploits the magnetic properties of atomic nuclei (e.g., ³¹P) to provide detailed structural and quantitative information.Non-destructive; provides detailed structural data; can analyze crude mixtures.Requires larger sample quantities; lower sensitivity than MS; expensive instrumentation. researchgate.net avantiresearch.comresearchgate.net
Gas Chromatography (GC-MS) Separates volatile compounds in a gaseous mobile phase, followed by mass analysis. Used for fatty acid profiling after hydrolysis of LysoPS.High-resolution separation of volatile compounds like fatty acid methyl esters.Not suitable for intact, non-volatile lipids like LysoPS; risk of thermal decomposition. creative-proteomics.com creative-proteomics.com

Molecular and Cellular Biology Techniques

To decipher the biological functions of LysoPS, researchers employ a range of molecular and cellular biology techniques. These methods are crucial for identifying the receptors and signaling pathways through which LysoPS exerts its effects, as well as for characterizing the resulting cellular responses.

Gene Expression Analysis (e.g., Reverse Transcription-Polymerase Chain Reaction)

Reverse Transcription-Polymerase Chain Reaction (RT-PCR) is a fundamental technique used to detect and quantify the messenger RNA (mRNA) expression of specific genes. In the context of LysoPS research, RT-PCR is used to determine which cells or tissues express the genes encoding for LysoPS receptors, such as GPR34. For example, a study investigating the effect of LysoPS on colorectal cancer (CRC) cells used RT-PCR to examine the expression profile of LysoPS receptors across six different CRC cell lines, identifying GPR34 as a common receptor. iiarjournals.org This information is critical for linking the presence of a receptor to a cell's potential responsiveness to LysoPS.

Protein Expression and Phosphorylation Analysis (e.g., Western Blotting)

Western blotting is an indispensable technique for detecting specific proteins in a sample and for analyzing post-translational modifications like phosphorylation, which is a key event in many signaling cascades. When LysoPS binds to its receptor, it often triggers a chain of intracellular signaling events that involve the phosphorylation and activation of downstream proteins. Researchers use Western blotting with phosphorylation-specific antibodies to monitor these activation events. For instance, to confirm the involvement of the PI3K/Akt pathway in LysoPS-induced cancer cell migration, scientists treated SW480 cells with LysoPS and used Western blotting to show a transient increase in the phosphorylation of the protein Akt. iiarjournals.org This demonstrated that LysoPS directly activates this specific signaling pathway.

Cell-Based Functional Assays (e.g., Migration, Proliferation, Degranulation Assays)

To understand the physiological consequences of LysoPS signaling, a variety of cell-based functional assays are employed. These assays measure specific cellular behaviors in response to LysoPS treatment.

Migration Assays: These assays measure the ability of LysoPS to induce directed cell movement (chemotaxis) or random cell movement (chemokinesis). A common method is the modified Boyden chamber assay, where cells are placed in an upper chamber and migrate through a porous membrane towards a lower chamber containing LysoPS. iiarjournals.orgahajournals.org Studies have used this method to show that LysoPS stimulates the chemotactic migration of colorectal cancer cells and fibroblasts. iiarjournals.orguni.lu

Proliferation Assays: These assays determine the effect of LysoPS on cell growth and division. Cells are cultured in the presence of varying concentrations of LysoPS, and their proliferation rate is measured over time, often using colorimetric assays that quantify metabolic activity or DNA content. iiarjournals.org Interestingly, while LysoPS can stimulate migration, some studies have shown it does not promote, and can even suppress, the proliferation of certain cancer cell lines and T cells. iiarjournals.orgrupress.orgnih.gov

Degranulation Assays: This assay is particularly relevant for immune cells like mast cells, which store inflammatory mediators such as histamine (B1213489) in intracellular granules. The release of these granules (degranulation) is a key event in allergic and inflammatory responses. To measure LysoPS-induced degranulation, researchers treat mast cells with LysoPS and quantify the amount of histamine released into the surrounding medium. wiley.comcapes.gov.briiserpune.ac.in It has been shown that LysoPS potently stimulates histamine release from mast cells. creative-proteomics.comiiserpune.ac.in

The table below summarizes key findings from various cell-based functional assays in LysoPS research.

Assay TypeCell Type(s)Key FindingResearch ContextReference
Migration Assay Colorectal Cancer Cells (SW480, LoVo)LysoPS stimulated chemotactic and chemokinetic migration.Investigating the role of LysoPS in cancer progression. iiarjournals.org
Migration Assay Fibroblasts (L2071)LysoPS induced chemotactic migration mediated by pertussis toxin-sensitive G-proteins.Elucidating signaling pathways for LysoPS-induced cell movement. uni.lu
Proliferation Assay Colorectal Cancer Cells (SW480, LoVo)LysoPS did not stimulate proliferation and suppressed it at higher concentrations.Assessing the multifaceted roles of LysoPS in cancer biology. iiarjournals.org
Proliferation Assay T LymphocytesLysoPS suppressed T cell proliferation in a GPR174-dependent manner.Understanding the immunomodulatory functions of LysoPS. rupress.orgnih.gov
Degranulation Assay Mast CellsLysoPS stimulates the release of histamine, a key inflammatory mediator.Exploring the role of LysoPS in allergic and inflammatory responses. creative-proteomics.comwiley.comcapes.gov.br
Degranulation Assay Peritoneal-derived cultured mast cells (PCMCs)Long-chain (LC) LysoPS species robustly induce histamine release.Determining the structure-activity relationship of different LysoPS molecules. iiserpune.ac.innih.gov

Receptor Activity Reporter Assays for GPCR Activation

Receptor activity reporter assays are fundamental tools for studying the activation of G protein-coupled receptors (GPCRs) by lysophosphatidylserine (LysoPS). These cell-based assays are designed to detect downstream signaling events that occur upon ligand binding and receptor activation.

One widely used method is the transforming growth factor-α (TGFα) shedding assay. springernature.com This assay measures GPCR activation by quantifying the ectodomain shedding of a membrane-bound alkaline phosphatase-tagged TGFα (AP-TGFα). springernature.com The release of AP-TGFα into the conditioned medium is a direct consequence of receptor activation and has been successfully employed to identify and characterize LysoPS receptors. springernature.com For instance, this assay was instrumental in identifying the orphan GPCRs P2Y10, A630033H20, and GPR174 as Gα12/13-coupled receptors for LysoPS. springernature.comresearchgate.net The TGFα shedding assay is particularly useful for studying Gα12/13- and Gαq-coupled GPCRs. springernature.comresearchgate.net To expand its utility to Gαs- and Gαi-coupled receptors, chimeric Gα proteins or the promiscuous Gα16 protein can be used to link these receptors to the Gαq signaling pathway that triggers the shedding response. springernature.comresearchgate.net

Other reporter gene assays are also employed to investigate LysoPS receptor signaling. These assays typically involve the use of a reporter gene, such as luciferase or β-galactosidase, linked to a response element that is activated by a specific signaling pathway. For example, cell-based reporter assays have been developed to detect GPCR coupling to various G protein subunits, which led to the identification of GPR34, GPR174, P2RY10, and a mouse-specific P2RY10-L as receptors for LysoPS. nih.gov These assays revealed that GPR34 can couple to Gαi-containing G-proteins, while GPR174 and P2Y10 can couple to Gα12 and/or Gα13. nih.gov

The β-arrestin PathHunter assay is another valuable tool. researchgate.net This assay measures the interaction between an activated GPCR and β-arrestin, a key event in GPCR desensitization and signaling. researchgate.net It offers a generic platform for evaluating ligand-receptor pairings without interference from endogenous receptors. researchgate.net This system has been used to screen lipid libraries against newly deorphanized GPCRs to identify their endogenous ligands. researchgate.net

These reporter assays provide a versatile and sensitive platform for screening for novel ligands, deconvoluting the signaling pathways of LysoPS receptors, and understanding their physiological functions.

Genetic Manipulation Technologies (e.g., siRNA-mediated Knockdown, Gene Knockout Models)

Genetic manipulation technologies are crucial for elucidating the specific roles of lysophosphatidylserine receptors and the enzymes involved in LysoPS metabolism. These approaches, including siRNA-mediated knockdown and the generation of gene knockout models, allow researchers to study the functional consequences of reduced or absent protein expression.

siRNA-mediated Knockdown:

Small interfering RNA (siRNA) technology is used to transiently silence the expression of specific genes. mdpi.com By introducing siRNAs that target the mRNA of a particular LysoPS receptor, researchers can significantly reduce its protein expression and observe the resulting cellular or physiological effects. For example, siRNA-mediated knockdown of GPR34 in neonatal rat cardiomyocytes was shown to attenuate LysoPS-induced necrotic cell death, providing evidence for the involvement of this receptor in cardiac pathology. nih.govresearchgate.net Similarly, knockdown of GPR34 expression was used to investigate its role in other cellular processes. nih.gov In studies of breast cancer cells, siRNAs targeting LPA receptors, including those that can be activated by LysoPS under certain contexts, have been used to dissect their specific roles in cell migration. nih.gov These experiments demonstrated that silencing the LPA1 receptor significantly reduced LPA-induced cell migration. nih.gov

Gene Knockout Models:

Gene knockout models, typically in mice, involve the permanent disruption of a specific gene. These models provide a powerful tool for studying the long-term physiological and pathological consequences of the absence of a particular protein.

ABHD12 Knockout: Mice lacking the α/β-hydrolase domain-containing 12 (ABHD12) gene have been instrumental in understanding its role as a major lysophosphatidylserine lipase (B570770) in the brain. nih.govpnas.org ABHD12 knockout mice exhibit a massive accumulation of very long-chain LysoPS species in the brain. nih.gov This biochemical change is followed by age-dependent neuroinflammation, microglial activation, and behavioral deficits, including hearing loss and motor defects, which mimic the human neurodegenerative disorder PHARC (polyneuropathy, hearing loss, ataxia, retinosis pigmentosa, and cataract) caused by mutations in the ABHD12 gene. nih.govpnas.orgresearchgate.net These findings have provided a molecular model for PHARC, linking disrupted LysoPS metabolism to neurodegeneration. nih.gov

Abhd16a Knockout: In contrast to ABHD12 knockout mice, mice with a genetic deletion of Abhd16a, another enzyme with phosphatidylserine lipase activity, show decreased levels of LysoPS in the brain. cyagen.comresearchgate.net This indicates a key role for Abhd16a in the biosynthesis of LysoPS. cyagen.com Studies using Abhd16a knockout models have revealed its importance in immunomodulation and have provided insights into its role in diseases such as hereditary spastic paraplegia and gastric cancer. cyagen.com

GPR34 Knockout: While GPR34 has been identified as a LysoPS receptor, initial studies on GPR34 knockout mice did not find evidence for its role in mast cell degranulation and migration, suggesting the presence of other receptors or more complex regulatory mechanisms. researchgate.net However, later studies using GPR34 knockout mice demonstrated that its ablation in male mice reduced the development of pressure overload-induced cardiac remodeling, implicating the LysoPS-GPR34 signaling axis in heart disease. researchgate.net

These genetic manipulation technologies, often used in conjunction, are indispensable for validating the targets of LysoPS, dissecting the pathways it regulates, and understanding its role in health and disease.

Structural Biology and Biophysical Characterization

Understanding the three-dimensional structure of lysophosphatidylserine receptors and their interactions with ligands is crucial for rational drug design. Structural biology and biophysical techniques provide atomic-level insights into these processes.

Cryo-Electron Microscopy (Cryo-EM) for Receptor-Ligand Complex Determination

Cryo-electron microscopy (Cryo-EM) has revolutionized structural biology, enabling the determination of high-resolution structures of membrane proteins like GPCRs in their near-native state. Several studies have successfully used cryo-EM to solve the structures of LysoPS receptors in complex with their ligands and G proteins.

The cryo-EM structures of human GPR34 and GPR174 bound to LysoPS and their respective G proteins (Gi for GPR34 and Gs for GPR174) have been determined. nih.govexlibrisgroup.comebi.ac.uk These structures have revealed key features of ligand recognition and receptor activation. For instance, the structure of the GPR174-LysoPS-Gs complex shows that the negatively charged headgroup of LysoPS forms extensive polar interactions with key residues in the ligand-binding pocket, while the L-serine moiety is buried deep within a positively charged cavity. exlibrisgroup.comresearchgate.net A notable feature revealed by these structures is a laterally open pocket between transmembrane helices 4 and 5, suggesting a likely path for the lipid-like ligand to enter the receptor from the cell membrane. exlibrisgroup.com

Similarly, cryo-EM structures of the human GPR34-Gi complex bound to LysoPS or its synthetic analogs, such as S3E-LysoPS, have been resolved. nih.govbiorxiv.org These structures also highlight a laterally open ligand-binding pocket that allows for the entry of lipidic agonists. biorxiv.org The phosphate (B84403) group of the ligand interacts with a cluster of positively charged residues, while the amine and carboxylate groups of the serine headgroup are specifically recognized by other residues within the pocket, explaining the receptor's specificity for LysoPS. biorxiv.org The acyl chain of the ligand is accommodated in a hydrophobic cleft. biorxiv.org These structural insights provide a framework for understanding how LysoPS receptors recognize their ligands and initiate signaling, and they serve as a template for the development of novel therapeutics. nih.govexlibrisgroup.com

Computational Molecular Dynamics Simulations for Ligand-Receptor Interactions

Computational molecular dynamics (MD) simulations complement experimental structural data by providing insights into the dynamic behavior of ligand-receptor complexes. These simulations can predict and validate binding modes, explore the stability of interactions over time, and reveal the conformational changes associated with receptor activation.

MD simulations have been used to validate the binding modes of LysoPS and its analogs observed in the cryo-EM structures of GPR34. biorxiv.org By placing the receptor-ligand complex in a simulated lipid bilayer environment, researchers can observe the stability of the interactions over microseconds. biorxiv.org These simulations have confirmed that the interactions between the phosphoserine headgroup and the charged residues in the GPR34 binding pocket are stably maintained. biorxiv.org

Furthermore, MD simulations have been employed to investigate the regioselectivity of GPR34 for different LysoPS isomers and to understand how synthetic analogs with modified hydrophobic tails interact with the receptor. biorxiv.orgresearchgate.net For example, simulations have shown that a synthetic agonist, M1, forms more stable hydrophobic interactions with the receptor compared to the analog S3E-LysoPS, which may explain its superagonist activity. biorxiv.orgresearchgate.net The simulations can also reveal dynamic changes in the receptor structure, such as the movement of transmembrane helices, upon binding to different ligands. biorxiv.org By providing a dynamic view of the ligand-receptor interactions, MD simulations are a powerful tool for refining our understanding of the structural basis of LysoPS receptor function and for guiding the design of new ligands with specific properties. biorxiv.orgnih.gov

Chemical Synthesis of Lysophosphatidylserine Analogs for Structure-Activity Relationship Studies

The chemical synthesis of lysophosphatidylserine (LysoPS) analogs is a cornerstone of structure-activity relationship (SAR) studies. By systematically modifying the three main components of the LysoPS molecule—the serine headgroup, the glycerol backbone, and the fatty acid chain—researchers can probe the structural requirements for potent and selective activation of its receptors: GPR34, P2Y10, and GPR174. acs.org

SAR studies have revealed important structural features for receptor agonism. For example, starting with the endogenous ligand 1-oleoyl-LysoPS, researchers have synthesized and evaluated a wide range of analogs. acs.org These studies have identified specific requirements for each part of the molecule to achieve potency and receptor subtype selectivity. acs.org

One area of focus has been the modification of the fatty acid moiety. By introducing aromatic rings, such as benzene, into the acyl chain, scientists have explored the shape and nature of the hydrophobic binding pocket of the receptors. nih.gov This approach led to the discovery that a kinked hydrophobic surrogate, created by a tribenzene-containing structure, fits well into what is predicted to be an L-shaped hydrophobic pocket in GPR34. nih.gov The synthesis of a tetrabenzene-based analog with a bulky terminal group that showed potent agonistic activity further validated this binding pocket model. nih.gov

Modifications to the headgroup have also yielded important insights. The synthesis and evaluation of lysophosphatidylthreonine (LysoPT), where the serine is replaced by threonine, and its 2-deoxy derivative, revealed these to be potent inducers of mast cell degranulation, even more so than LysoPS itself. researchgate.netnih.gov Interestingly, LysoPT did not activate GPR34, suggesting the existence of another, yet-to-be-defined receptor on mast cells that recognizes both LysoPS and LysoPT. researchgate.netnih.gov This highlights the utility of synthetic analogs in identifying new biological targets and pathways.

The synthesis of these diverse analogs, coupled with their biological evaluation in receptor activity assays, provides a powerful platform for mapping the ligand-binding sites of LysoPS receptors and for developing novel chemical probes and potential therapeutic agents. acs.orgmdpi.com

Emerging Research Directions and Future Perspectives on Lysophosphatidylserine Biology

Elucidation of Novel Endogenous Ligands and Undiscovered Metabolic Enzymes

While LysoPS is recognized as the primary endogenous ligand for a family of G protein-coupled receptors (GPCRs), the possibility of other, yet-to-be-identified, endogenous molecules that can modulate these receptors remains an open area of investigation. acs.orgbiorxiv.orgmdpi.com The vast and largely unexplored landscape of metabolic enzymes and their products suggests that novel ligands with unique affinities and signaling properties may exist. escholarship.org The discovery of such molecules would significantly expand our understanding of LysoPS receptor signaling and its regulation.

Furthermore, although key enzymes involved in LysoPS metabolism, such as phospholipases and acyltransferases, have been identified, it is likely that other metabolic enzymes contributing to its synthesis and degradation are yet to be discovered. researchgate.netnih.govmdpi.com For instance, the enzymes responsible for generating the diverse array of LysoPS species with varying fatty acid chains are not fully characterized. Identifying and characterizing these undiscovered enzymes is crucial for a complete picture of LysoPS homeostasis and its dysregulation in disease. researchgate.net

Table 1: Key Enzymes in Lysophosphatidylserine (B10771985) Metabolism

Enzyme FamilySpecific EnzymesPrimary FunctionReference
Phospholipases PS-PLA1, ABHD16AHydrolyze phosphatidylserine (B164497) (PS) to produce LysoPS. nih.gov
Lysophospholipases ABHD12, ABHD6Degrade LysoPS. d-nb.info
Acyltransferases MBOAT5Re-acylate LysoPS to form PS. nih.gov

Comprehensive Characterization of Receptor-Specific Downstream Signaling Pathways

Lysophosphatidylserine exerts its effects through a family of at least three distinct G protein-coupled receptors: GPR34, P2Y10, and GPR174. plos.orgacs.orgacs.org While it is known that these receptors couple to different G proteins, a comprehensive understanding of their specific downstream signaling cascades is still emerging. iiarjournals.orguniprot.orgebi.ac.uk

Future research will need to focus on delineating the precise signaling pathways activated by each receptor in different cell types and tissues. This includes identifying the specific G proteins (Gαi/o, Gαq/11, Gα12/13, Gαs) they couple to and mapping the subsequent activation of downstream effectors like PI3K/Akt, Ras/ERK, Rho, and modulation of cyclic AMP levels. uniprot.orgbiologists.com Structural biology studies, providing detailed views of the receptor-ligand and receptor-G protein interfaces, will be instrumental in this endeavor. biorxiv.orgplos.org A deeper understanding of these pathways will be critical for developing targeted therapies that can selectively modulate the activity of specific LysoPS receptors.

Table 2: Lysophosphatidylserine Receptors and Associated Signaling

ReceptorPrimary G Protein Coupling (where known)Key Downstream PathwaysReference
GPR34 GαiPI3K/Akt, Ras/ERK iiarjournals.orguniprot.org
P2Y10 Gα13RhoA researchgate.net
GPR174 GsAdenylate Cyclase plos.org

Interplay of Lysophosphatidylserine with Other Bioactive Lipid Signaling Networks

Lysophosphatidylserine does not operate in isolation. Its signaling network is intricately connected with those of other bioactive lipids, such as lysophosphatidic acid (LPA) and sphingosine-1-phosphate (S1P). nih.goviiarjournals.org These lipids often share metabolic precursors and can influence each other's synthesis and signaling pathways. mdpi.commdpi.com For example, the enzymes involved in the production of LPA can also impact the availability of substrates for LysoPS synthesis. mdpi.com

Understanding Lysophosphatidylserine's Role in Previously Unexplored Biological Contexts

The known biological functions of LysoPS are continually expanding. Initially recognized for its role in mast cell degranulation, it is now implicated in a wide range of processes including immune modulation, efferocytosis (the clearance of apoptotic cells), and neurotransmission. nih.govnih.govpnas.org However, the full spectrum of its biological roles is likely much broader.

Future research should aim to explore the involvement of LysoPS in previously unexamined biological contexts. This could include its role in development, tissue regeneration, and the pathogenesis of a wider range of diseases. ontosight.ai Given its presence in various tissues like the brain, heart, and colon, investigating its function in these organs is of particular interest. mdpi.com For example, exploring its potential involvement in inflammatory bowel disease and various neurological disorders could open up new avenues for therapeutic intervention. mdpi.compnas.org Furthermore, the discovery of LysoPS with very-long-chain fatty acids that can activate Toll-like receptor 2 (TLR2) highlights a novel, non-GPCR mediated signaling axis that warrants further investigation, particularly in the context of neuroinflammation. researchgate.net

Development of Advanced Research Tools and Probes for Lysophosphatidylserine Signaling Studies

Progress in understanding LysoPS biology is intrinsically linked to the development of sophisticated research tools. While some pharmacological tools exist, there is a pressing need for more advanced and specific probes to dissect LysoPS signaling with greater precision. researchgate.netacs.org

This includes the development of:

Selective agonists and antagonists: Highly specific agonists and antagonists for each of the LysoPS receptors (GPR34, P2Y10, and GPR174) are essential for teasing apart their individual functions. acs.org

Fluorescent probes: Novel fluorescently labeled LysoPS analogs will enable real-time visualization of its uptake, trafficking, and localization within cells. thermofisher.com

Photoaffinity probes: These tools can be used to identify novel binding partners and interacting proteins of LysoPS, potentially uncovering new receptors or regulatory proteins. acs.org

Advanced analytical techniques: Continued improvements in mass spectrometry and lipidomics platforms will allow for more sensitive and comprehensive quantification of different LysoPS species in biological samples, providing deeper insights into its metabolism and regulation. creative-proteomics.comcreative-proteomics.com

The creation and application of these advanced tools will be instrumental in overcoming current limitations and will undoubtedly accelerate the pace of discovery in the field of lysophosphatidylserine research. researchgate.net

Q & A

Q. What are the primary structural characteristics of LysoPS, and how do they influence its biological activity?

LysoPS is a lysophospholipid derived from phosphatidylserine via enzymatic cleavage by phospholipase A1/A2. Its structure includes a single fatty acid chain, a glycerol backbone, and a serine head group. The stereochemistry of the glycerol moiety and acyl chain length (e.g., C18:1 vs. C16:0) significantly affect receptor binding and signaling outcomes, such as calcium mobilization in vascular smooth muscle cells . Methodological characterization involves nuclear magnetic resonance (NMR) and mass spectrometry to confirm structural integrity.

Q. What experimental methods are most reliable for quantifying LysoPS in biological samples?

Quantification requires lipid extraction (e.g., Bligh-Dyer method) followed by analytical techniques like liquid chromatography-mass spectrometry (LC-MS) or ELISA. LC-MS offers high sensitivity (detection limits ~0.1 nM) and specificity, while ELISA kits (e.g., Avanti Polar Lipids) provide rapid screening but may cross-react with structurally similar lipids. Replicate measurements (≥2) and background subtraction are critical to minimize variability .

Q. What role does LysoPS play in intracellular calcium signaling, and how is this studied experimentally?

LysoPS activates G protein-coupled receptors (e.g., GPR34, P2Y10), triggering IP3-mediated calcium release from endoplasmic reticulum stores. Experimental setups include fluorometric assays (e.g., Fura-2 AM dye) in cell lines like A10 vascular smooth muscle cells. Controls should account for baseline calcium fluctuations and receptor specificity using antagonists (e.g., suramin for P2Y receptors) .

Q. How does LysoPS influence immune cell migration, and what assays are used to evaluate this?

LysoPS promotes chemotaxis in T cells and macrophages via CXCR4 and GPR174. Transwell migration assays with LysoPS gradients (e.g., 0.1–10 µM) are standard. Data interpretation requires normalization to vehicle controls and validation with receptor knockdown models (e.g., siRNA) to confirm mechanism .

Q. What in vitro models are commonly used to study LysoPS-mediated inflammatory responses?

Primary human monocytes or THP-1 macrophage-like cells are treated with LysoPS (1–50 µM) to assess cytokine secretion (e.g., IL-6, TNF-α) via ELISA. Dose-response curves and time-course experiments (6–24 hrs) help distinguish acute vs. chronic effects. Co-culture systems with endothelial cells may simulate physiological interactions .

Advanced Research Questions

Q. How can researchers design experiments to isolate LysoPS receptor specificity in complex biological systems?

Use receptor-deficient cell lines (e.g., CRISPR-edited GPR34⁻/⁻) and competitive binding assays with labeled LysoPS analogs. Pair with pharmacological inhibitors (e.g., pertussis toxin for Gi/o-coupled receptors) to dissect signaling pathways. Data should be validated using orthogonal methods, such as β-arrestin recruitment assays .

Q. How should contradictory findings about LysoPS’s pro- vs. anti-inflammatory effects be resolved?

Contradictions often arise from differences in concentration ranges (nM vs. µM), cell types (primary vs. immortalized), or lipid preparation purity. Systematic reviews (e.g., PRISMA guidelines) and meta-analyses can identify confounding variables. Repeating experiments under standardized conditions (e.g., ISO guidelines for lipid handling) is essential .

Q. What are the key challenges in synthesizing LysoPS analogs with tailored bioactivity?

Challenges include maintaining stereochemical purity during chemical synthesis and avoiding acyl chain oxidation. Enzymatic synthesis (e.g., using phospholipase D) offers higher specificity but lower yield. Purity must be confirmed via thin-layer chromatography (TLC) and HPLC, with bioactivity tested in receptor-specific assays .

Q. What methodologies are used to assess LysoPS stability in storage and physiological environments?

Accelerated stability studies (e.g., 40°C/75% RH for 1–4 weeks) monitor degradation via LC-MS. In physiological buffers, LysoPS hydrolysis by phospholipases can be quantified using radiolabeled tracers (³H-serine). Stabilizers like albumin (0.1–1%) or antioxidants (BHT) are often added to experimental preparations .

Q. How can multi-omics approaches map LysoPS signaling networks in disease contexts?

Integrate transcriptomics (RNA-seq of LysoPS-treated cells), lipidomics (LC-MS profiling), and phosphoproteomics to identify downstream targets. Pathway enrichment tools (e.g., Gene Ontology, KEGG) and machine learning algorithms (e.g., random forest) can prioritize key nodes for validation in knockout models .

Q. Methodological Notes

  • Data Contradiction Analysis : Cross-validate findings using independent techniques (e.g., Western blot vs. ELISA) and ensure lipid stock purity (>95% via NMR).
  • Ethical Considerations : For human cell studies, adhere to IRB protocols for donor consent and data anonymization .
  • Literature Reviews : Use databases like PubMed and Scopus with search terms "lysophosphatidylserine AND receptor" or "LysoPS AND inflammation," filtered for peer-reviewed studies (2015–2025) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.